Technical Documentation Center

Latanoprost intermediate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Latanoprost intermediate

Core Science & Biosynthesis

Foundational

synthesis pathway of latanoprost from corey lactone diol

An In-Depth Technical Guide to the Synthesis of Latanoprost from Corey Lactone Diol Abstract Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension, valued fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Latanoprost from Corey Lactone Diol

Abstract

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension, valued for its efficacy in reducing intraocular pressure.[1] Its complex stereochemical architecture demands a highly controlled and efficient synthetic strategy. The most established and industrially relevant pathway commences from the chiral building block, (-)-Corey lactone diol. This guide provides a comprehensive, in-depth analysis of the synthetic pathway from Corey lactone diol to latanoprost, intended for researchers, chemists, and professionals in drug development. We will dissect each critical transformation, elucidating the mechanistic rationale behind reagent selection and reaction conditions, providing detailed experimental protocols, and summarizing key data to offer a field-proven perspective on this elegant synthesis.

The Strategic Framework: A Convergent Synthesis

The synthesis of latanoprost from Corey lactone diol is a classic example of a convergent strategy. The core cyclopentane ring with its defined stereocenters is first functionalized with the "lower" or omega (ω) side-chain. Subsequently, the lactone moiety is transformed into a lactol (a cyclic hemiacetal), which serves as a masked aldehyde for the introduction of the "upper" or alpha (α) side-chain. This approach allows for the efficient and stereocontrolled construction of the complex target molecule.[2][3]

G A (-)-Corey Lactone Diol B Corey Aldehyde A->B Oxidation C Enone Intermediate B->C Horner-Wadsworth-Emmons D 15(S)-Alcohol Intermediate C->D Stereoselective Reduction E Saturated Lactone D->E Hydrogenation F Lactol Intermediate E->F Lactone Reduction (DIBAL-H) G Latanoprost Acid F->G Wittig Reaction H Latanoprost G->H Isopropyl Esterification

Caption: Overall synthetic workflow from Corey Lactone Diol to Latanoprost.

Elaboration of the Omega (ω) Side-Chain

The initial phase of the synthesis focuses on constructing the C13-C20 ω-chain, which contains the critical C15 hydroxyl group and the terminal phenyl ring.

Step 1: Oxidation of the Primary Hydroxyl to Corey Aldehyde

The journey begins with the selective oxidation of the primary hydroxyl group of the Corey lactone diol to an aldehyde. This transformation is pivotal as the resulting aldehyde is the electrophilic handle for installing the ω-chain.

Causality and Experimental Choice: The choice of oxidant is critical to avoid over-oxidation to a carboxylic acid and to ensure compatibility with the other functional groups, namely the secondary alcohol and the lactone. Two common, mild oxidation protocols are frequently employed:

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is highly efficient but requires careful temperature control and handling of malodorous byproducts.

  • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, is operationally simple, and proceeds at room temperature, making it a popular laboratory-scale choice.[4]

Experimental Protocol (Dess-Martin Oxidation):

  • Suspend Dess-Martin periodinane (1.2-1.5 equivalents) in a dry, inert solvent such as dichloromethane (DCM).

  • Cool the suspension to 0 °C using an ice/water bath.

  • Add a solution of Corey lactone diol (1.0 equivalent) in DCM dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 40-60 minutes, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) to neutralize acidic byproducts and reduce excess DMP.

  • Extract the aqueous layer with DCM, combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Corey aldehyde, which is often used directly in the next step without further purification.[4]

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a superior modification of the classical Wittig reaction for creating the ω-chain. It involves the reaction of the Corey aldehyde with a stabilized phosphonate ylide.

Causality and Experimental Choice: The HWE reaction offers two significant advantages over the traditional Wittig reaction in this context:

  • Stereoselectivity: It overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene, which is the desired geometry for this intermediate.[5][6]

  • Product Purification: The byproduct is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying purification compared to the triphenylphosphine oxide generated in a Wittig reaction.[7]

The required phosphonate, dimethyl (2-oxo-4-phenylbutyl)phosphonate, is prepared separately and used to generate the nucleophilic ylide in situ.

Experimental Protocol (HWE Reaction):

  • To a suspension of a strong base, such as sodium hydride (NaH, 1.1 equivalents), in a dry aprotic solvent like tetrahydrofuran (THF) or DCM at 0 °C, add a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.1 equivalents) dropwise.[4]

  • Stir the mixture at 0 °C for 1 hour to ensure complete formation of the phosphonate carbanion (ylide).

  • Add a solution of the crude Corey aldehyde from the previous step in the same solvent to the ylide solution at 0-5 °C.[4]

  • Stir the reaction for 1-2 hours at the same temperature, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., acetic acid) to neutralize the mixture.[4]

  • Perform a standard aqueous workup: extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • The resulting crude enone product can be purified by silica gel column chromatography.

hwe cluster_0 Ylide Formation cluster_1 Nucleophilic Attack cluster_2 Elimination Phosphonate Phosphonate Ylide Ylide Phosphonate->Ylide + Base (NaH) YlideAldehyde YlideAldehyde Betaine Intermediate Betaine Intermediate YlideAldehyde->Betaine Intermediate Oxaphosphetane Oxaphosphetane Betaine Intermediate->Oxaphosphetane [2+2] Cycloelimination (E)-Enone (E)-Enone Oxaphosphetane->(E)-Enone [2+2] Cycloelimination

Caption: Horner-Wadsworth-Emmons reaction mechanism workflow.

Step 3: Stereoselective Reduction of the C15-Ketone

This is arguably the most critical stereochemical step in the entire synthesis. The biological activity of latanoprost is contingent on the (S)-configuration of the hydroxyl group at the C15 position.

Causality and Experimental Choice: Achieving high diastereoselectivity requires a carefully chosen reducing agent. The bulky p-phenylbenzoyl (PPB) or benzoyl protecting groups, often used on the Corey lactone's secondary hydroxyl, can provide some steric hindrance to direct an incoming hydride.[3] However, for robust and high selectivity, specific chiral reducing agents are preferred.

  • (-)-B-Chlorodiisopinocampheylborane ("DIP-Chloride"): A highly effective and selective reagent for reducing prochiral ketones to a specific enantiomer.[8]

  • L-Selectride (Lithium tri-sec-butylborohydride): A sterically hindered hydride reagent that often provides excellent selectivity in the reduction of enones at low temperatures.[9]

Experimental Protocol (Reduction with L-Selectride):

  • Dissolve the enone intermediate in a dry, aprotic solvent such as THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add L-Selectride (1.0 M solution in THF, 1.2-1.5 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench it by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) followed by an aqueous solution of sodium hydroxide (NaOH) at low temperature.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Perform an aqueous workup, extracting with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via silica gel column chromatography to separate the desired 15(S)-alcohol from any minor 15(R)-diastereomer.

Step 4: Hydrogenation of the ω-Chain Double Bond

For latanoprost, the C13-C14 double bond introduced during the HWE reaction must be saturated. This is a straightforward catalytic hydrogenation.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve the 15(S)-alcohol intermediate in a suitable solvent such as ethyl acetate or methanol.[4]

  • Add a catalytic amount of palladium on carbon (5-10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at pressures ranging from atmospheric to 40-50 psi.[4][10]

  • Stir the reaction at room temperature for 3-6 hours or until hydrogen uptake ceases.[10]

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the saturated lactone intermediate, which is often pure enough for the next step.

α-Chain Installation and Final Transformations

With the ω-chain fully constructed, the focus shifts to the lactone moiety to introduce the α-chain.

Step 5: Reduction of Lactone to Lactol

The lactone is a cyclic ester and must be selectively reduced to a lactol (a cyclic hemiacetal). The lactol exists in equilibrium with its open-chain hydroxy-aldehyde form, which is the reactive species for the upcoming Wittig reaction.

Causality and Experimental Choice: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this partial reduction. It is a powerful but controllable reducing agent. The key to success is strict temperature control.

  • Stoichiometry and Temperature: Using approximately one equivalent of DIBAL-H at very low temperatures (-78 °C) allows the reaction to stop at the lactol stage.[4][11] Higher temperatures or excess DIBAL-H would lead to over-reduction to the diol, a common side reaction.

Experimental Protocol (DIBAL-H Reduction):

  • Dissolve the saturated lactone intermediate in a dry, non-protic solvent like toluene or THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add DIBAL-H (1.0 M solution in hexanes or toluene, 1.1-1.2 equivalents) dropwise at a rate that maintains the internal temperature below -70 °C.[11]

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C by the very slow, dropwise addition of methanol.[11]

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form. This helps to break up the aluminum salt emulsion.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude lactol, which is used immediately in the next step due to its potential instability.[12]

Step 6: Wittig Reaction for the α-Chain

The α-chain is installed using a classical Wittig reaction, which is well-suited for forming the required (Z)-double bond from an aldehyde.

Causality and Experimental Choice: The reaction utilizes the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide . A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the ylide. Potassium tert-butoxide is commonly used. The salt-free conditions of this ylide generation favor the formation of the Z-alkene.

Experimental Protocol (Wittig Reaction):

  • Suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0-2.5 equivalents) in dry THF under an inert atmosphere.

  • Add a strong base, such as potassium tert-butoxide (2.0-2.5 equivalents of a 1.0 M solution in THF), dropwise at 0 °C or room temperature. Stir until a deep orange or red color persists, indicating ylide formation.

  • Cool the ylide solution to -15 °C.

  • Add a solution of the crude lactol from the previous step in THF dropwise.

  • Stir the reaction at low temperature for several hours or overnight, allowing it to warm slowly to room temperature.

  • Quench the reaction with water. Acidify the aqueous phase to a pH of ~4-6 with a dilute acid like HCl to protonate the carboxylate.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate. The crude latanoprost acid is then purified, often by column chromatography, before the final step.

Step 7: Isopropyl Esterification

The final step in the synthesis of the latanoprost molecule is the esterification of the terminal carboxylic acid of the α-chain to form the isopropyl ester prodrug.

Causality and Experimental Choice: This is a standard Sₙ2 reaction. The carboxylate anion, formed by deprotonating the latanoprost acid with a non-nucleophilic base, acts as a nucleophile, attacking an electrophilic isopropyl source.

  • Reagents: A common and effective combination is 2-iodopropane as the electrophile and a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[8]

Experimental Protocol (Esterification with Isopropyl Iodide):

  • Dissolve the latanoprost acid (1.0 equivalent) in dry DMF.

  • Add the base, cesium carbonate (1.5-2.0 equivalents), to the solution.

  • Add 2-iodopropane (2.0-3.0 equivalents) and stir the mixture at 40-50 °C for 2-3 hours, or at room temperature for a longer duration (18h), monitoring by TLC.[8]

  • Once complete, pour the reaction mixture into water and extract with an ether-based solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers extensively with water to remove DMF, then with brine.

  • Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure.

  • The final crude product is purified by high-performance liquid chromatography (HPLC) or silica gel column chromatography to yield latanoprost as a colorless oil.[13][14]

Summary of Key Transformations

The following table summarizes the critical steps, reagents, and representative yields for the synthesis of latanoprost.

StepTransformationKey ReagentsTypical Yield
1OxidationDess-Martin Periodinane, DCM~95% (crude)
2HWE OlefinationDimethyl (2-oxo-4-phenylbutyl)phosphonate, NaH, THF85-90%
3Ketone ReductionL-Selectride or (-)-DIP-Chloride, THF, -78 °C80-90%
4HydrogenationH₂, Pd/C, Ethyl Acetate>95%
5Lactone ReductionDIBAL-H, Toluene, -78 °C~90% (crude)
6Wittig Reaction(4-carboxybutyl)triphenylphosphonium bromide, K-t-BuOK, THF50-60%
7Esterification2-Iodopropane, Cs₂CO₃ or DBU, DMF75-85%

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific conditions used.

Conclusion

The synthesis of latanoprost from Corey lactone diol is a masterful demonstration of modern synthetic organic chemistry. It relies on a sequence of well-established, high-yielding reactions strategically chosen to control the molecule's complex stereochemistry. Key transformations, including the E-selective Horner-Wadsworth-Emmons olefination, the diastereoselective reduction of the C15-ketone, and the Z-selective Wittig reaction, are executed with precision to build the final architecture. This pathway is not only academically elegant but also robust and scalable, making it a cornerstone in the commercial production of this vital anti-glaucoma medication. This guide provides the foundational knowledge for professionals to understand, replicate, and potentially innovate upon this important synthetic route.

References

  • Technical Disclosure Commons. (2022, June 22). Process for the purification of Latanoprostene Bunod.

  • Contente, M. L., et al. (n.d.). A new chemoenzymatic approach to the synthesis of Latanoprost and Bimatoprost. AIR Unimi.

  • Bahrami, H., & Ollmann, I. (2011, April 20). Process for the purification of latanoprost by HPLC. Google Patents.

  • Sasane, S. A., et al. (2019, July 16). An improved synthesis of latanoprost involving effective control on 15(S) diastereomer. Synthetic Communications.

  • Prévost, S., et al. (2015, January 12). Synthesis of Prostaglandin Analogues, Latanoprost and Bimatoprost, Using Organocatalysis via a Key Bicyclic Enal Intermediate. Organic Letters, ACS Publications.

  • Umekubo, N., & Hayashi, Y. (2020, October 22). Asymmetric Synthesis of Corey Lactone and Latanoprost. Tohoku University.

  • Perrone, E., & Gatti, F. (2012, September 26). Process for the synthesis of prostaglandins and intermediates thereof. Google Patents.

  • Hayashi, Y., & Umekubo, N. (2020, April 1). Asymmetric Synthesis of Corey Lactone and Latanoprost. ResearchGate.

  • Pharmablock. (2014, August 2). Latanoprost. New Drug Approvals.

  • Kolb, H. C., et al. (2010, January 14). Process for the Production of Prostaglandins and Prostaglandin Analogs. Google Patents.

  • ChemicalBook. (n.d.). Latanoprost synthesis.

  • Pelliccia, R., & Gatti, F. (2006, November 15). Process for the synthesis of prostaglandin derivatives. Google Patents.

  • Vijendhar, K., et al. (2015). A Facile and Efficient Synthesis of (15R)-Latanoprost from Chiral Precursor Corey Lactone Diol. Journal of Chemical Sciences, Indian Academy of Sciences.

  • LibreTexts Chemistry. (2024, March 27). 10: Strategies in Prostaglandins Synthesis.

  • Kyowa Pharma Chemical Co Ltd. (2008, February 13). Method for preparing prostaglandin derivative. Google Patents.

  • Prévost, S., et al. (2015, January 12). Synthesis of Prostaglandin Analogues, Latanoprost and Bimatoprost, Using Organocatalysis via a Key Bicyclic Enal Intermediate. ResearchGate.

  • MedKoo Biosciences. (n.d.). Latanoprost Synthetic Routes.

  • Grinberg, N., et al. (2003, August 7). Process for the preparation of latanoprost. Google Patents.

  • Varga, E., et al. (2017, June). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, PMC - NIH.

  • Grinberg, N., et al. (2005, August 9). Process for the preparation of Latanoprost. Google Patents.

  • Toth, G., et al. (2020, August 18). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI.

  • Contente, M. L., et al. (2015). A new chemoenzymatic approach to the synthesis of Latanoprost and Bimatoprost. ResearchGate.

  • European Patent Office. (2004, May 26). METHOD OF PREPARING A LATANOPROST OPHTHALMIC SOLUTION AND SOLUTION THUS PRODUCED. EP 1759702 A1.

  • LookChem. (n.d.). Cas 130209-82-4, Latanoprost.

  • Alcon, Inc. (2008, January 24). Method Of Preparing A Latanoprost Opthalmic Solution And The Resulting Solution. Google Patents.

  • Santen Pharmaceutical Co., Ltd. (2010, May 13). Eye drop preparation comprising latanoprost. Google Patents.

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction. YouTube.

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction.

  • SynArchive. (n.d.). Horner-Wadsworth-Emmons Reaction.

  • BenchChem. (n.d.). A Comparative Guide to the Horner-Wadsworth-Emmons Reaction in the Total Synthesis of Prostaglandin F2α.

Sources

Exploratory

Latanoprost Lactol Intermediate: A Comprehensive Guide to Characterization and Analytical Methodologies

Executive Summary Latanoprost is a blockbuster F-series prostaglandin analogue utilized globally as an ocular hypotensive agent for the management of glaucoma. The stereoselective synthesis of latanoprost relies on the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Latanoprost is a blockbuster F-series prostaglandin analogue utilized globally as an ocular hypotensive agent for the management of glaucoma. The stereoselective synthesis of latanoprost relies on the precise construction of its cyclopentane core, typically utilizing a Corey lactone derivative. The penultimate and most critical intermediate in this pathway is latanoprost lactol (CAS: 352276-28-9), formally known as (3aR,4R,5R,6aS)-hexahydro-4-[(3R)-3-hydroxy-5-phenylpentyl]-2H-cyclopenta[b]furan-2,5-diol[1][2].

This whitepaper provides an authoritative, in-depth technical analysis of latanoprost lactol. By exploring the mechanistic causality behind its synthesis and detailing self-validating analytical protocols, this guide equips drug development professionals with the methodologies required to ensure the stereochemical and chemical integrity of this critical precursor.

Mechanistic Role in API Synthesis

Latanoprost lactol serves as the direct precursor to the final active pharmaceutical ingredient (API)[3]. It is generated via the cryogenic reduction of latanoprost lactone and subsequently subjected to a Wittig olefination to install the upper α-side chain[4][5].

Causality in Synthetic Design: The reduction of the lactone must be performed using Diisobutylaluminum hydride (DIBAL-H) at strictly cryogenic temperatures (typically -78°C)[5]. Why? DIBAL-H is a potent reducing agent. At ambient temperatures, it would over-reduce the lactone to an open-chain diol. By maintaining -78°C, the reaction kinetically traps the aluminum-coordinated tetrahedral intermediate. This intermediate remains stable until the reaction is quenched with an aqueous workup, at which point it collapses exclusively into the desired lactol (hemiacetal)[5][6].

G N1 Latanoprost Lactone N2 DIBAL-H (-78°C) N1->N2 N3 Latanoprost Lactol N2->N3 N4 Wittig Reaction N3->N4 N5 Latanoprost (API) N4->N5

Fig 1. Synthetic workflow from lactone to latanoprost via the lactol intermediate.

Structural Attributes and Analytical Challenges

Characterizing latanoprost lactol presents two distinct physicochemical challenges that dictate the choice of analytical techniques:

  • Hemiacetal Anomerization: In solution, the lactol exists in a dynamic equilibrium between its α- and β-anomers (epimeric at the C2 position of the cyclopenta[b]furan ring). This equilibrium causes signal broadening and doubling in Nuclear Magnetic Resonance (NMR) spectroscopy, complicating structural elucidation[7].

  • C15 Epimerization: The hydroxyl group on the lower side chain (corresponding to the 3R position of the pentyl chain) is highly susceptible to inversion. The resulting 15(S)-epimer is a critical impurity that drastically reduces the pharmacological efficacy of the final latanoprost API[5].

Quantitative Data Summaries

To establish a baseline for quality control, the following tables summarize the expected quantitative analytical data for highly pure (15R)-latanoprost lactol.

Table 1: Typical ¹H NMR Chemical Shifts (CDCl₃)

Data reflects the complex multiplet structures caused by the α/β anomeric mixture[7][8].

Structural FeatureChemical Shift (δ, ppm)MultiplicityIntegration
Phenyl Ring (Ar-H) 7.15 – 7.30Multiplet5H
Anomeric Proton (O-CH-OH) 5.40 – 5.60Multiplet1H
Cyclopentane Core Protons 3.90 – 4.15Multiplet2H
Aliphatic Chain (-CH₂-) 1.20 – 1.80Overlapping Multiplets10H
Hydroxyls (-OH) 3.00 – 3.50Broad Singlet2H (D₂O exchangeable)
Table 2: Optimized Normal-Phase HPLC Parameters

Designed specifically for the resolution of 15(R) and 15(S) diastereomers[5].

ParameterSpecification
Stationary Phase Silica-based Normal Phase (e.g., 5 µm, 250 x 4.6 mm)
Mobile Phase Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25°C
Target Resolution (Rs) > 1.5 between 15(R) and 15(S) epimers

Step-by-Step Experimental Protocols

The following protocols are engineered as self-validating systems , ensuring that environmental or instrumental artifacts do not compromise the data.

Protocol A: Self-Validating NMR Acquisition for Hemiacetal Integrity

Causality: Chloroform-d (CDCl₃) degrades over time upon exposure to light and oxygen, generating trace amounts of DCl. Because latanoprost lactol is a hemiacetal, even trace acidity will catalyze ring-opening to the aldehyde form, ruining the spectrum. Methodology:

  • Solvent Neutralization: Pack a glass Pasteur pipette with 2 cm of basic alumina (Brockmann Grade I). Elute 1.0 mL of CDCl₃ through the plug directly into the NMR tube.

  • Sample Preparation: Dissolve 10–15 mg of latanoprost lactol in the neutralized CDCl₃.

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay 2.0s).

  • Self-Validation Check: Inspect the region between 9.0 and 10.0 ppm. If an aldehyde peak is present, the lactol ring has opened. A valid, intact sample will show zero integration in this region, confirming the structural integrity of the intermediate prior to downstream synthesis[7].

Protocol B: Diastereomeric Purity Analysis via Normal-Phase HPLC

Causality: Why use Normal-Phase (NP) over Reversed-Phase (RP) HPLC? The 15(R) and 15(S) epimers have nearly identical hydrophobic footprints. RP-HPLC struggles to separate them. NP-HPLC, however, relies on direct hydrogen bonding between the silica stationary phase and the C15 hydroxyl group. The spatial orientation differences of the epimers translate into distinct hydrogen-bonding strengths, enabling baseline resolution[5].

HPLC S1 Sample Prep (Hexane/IPA) S2 SST Validation (Rs > 1.5) S1->S2 S3 NP-HPLC Run (210 nm) S2->S3 S4 Epimer Quantification S3->S4

Fig 2. Self-validating normal-phase HPLC workflow for epimer quantification.

Methodology:

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas via sonication for 10 minutes.

  • System Suitability Test (SST): Prepare a spiked standard containing 1.0 mg/mL of (15R)-latanoprost lactol and 0.1 mg/mL of the 15(S)-epimer impurity. Inject 10 µL.

  • Self-Validation Check: Calculate the resolution ( Rs​ ) between the two peaks. The analytical run is only validated if Rs​>1.5 . If Rs​<1.5 , the column is failing to provide adequate hydrogen-bonding interaction, and the mobile phase must be adjusted (e.g., reducing IPA to 8%).

  • Sample Analysis: Once the SST passes, inject the unknown batch sample. Quantify the 15(S) impurity using area normalization at 210 nm[5][9].

Conclusion

The characterization of latanoprost lactol is a pivotal checkpoint in the synthesis of prostaglandin analogues. By understanding the chemical causality—such as the necessity of cryogenic DIBAL-H reduction and the acid-sensitivity of the hemiacetal—researchers can implement robust, self-validating analytical methods. Utilizing neutralized NMR solvents and optimized normal-phase HPLC ensures that the lactol intermediate meets the stringent stereochemical purity requirements necessary for yielding high-efficacy latanoprost API.

References

  • Title: Latanoprost Lactol (CAS Number: 352276-28-9)
  • Source: lookchem.
  • Title: Latanoprost Lactol | CAS 352276-28-9 | Cayman Chemical | Biomol.
  • Source: acs.
  • Title: A New Synthetic Approach to High-Purity (15R)
  • Title: A Facile and Efficient Synthesis of (15R)
  • Source: nih.

Sources

Foundational

Molecular Weight and Physical Properties of Latanoprost Precursors: A Technical Guide for Synthetic and Analytical Workflows

Executive Summary Latanoprost is a highly potent prostaglandin F2α (PGF2α) analogue utilized globally for the treatment of open-angle glaucoma and ocular hypertension[1]. As an isopropyl ester prodrug, its synthesis requ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Latanoprost is a highly potent prostaglandin F2α (PGF2α) analogue utilized globally for the treatment of open-angle glaucoma and ocular hypertension[1]. As an isopropyl ester prodrug, its synthesis requires precise stereochemical control and careful handling of sensitive intermediates[2]. For synthetic chemists and drug development professionals, understanding the physicochemical properties—specifically the molecular weight, solubility, and phase behaviors—of latanoprost precursors is critical. This guide dissects the physical properties of the foundational building block, (-)-Corey lactone diol , and the active metabolite, latanoprost acid , detailing how their molecular characteristics dictate experimental methodologies, extraction protocols, and quality control systems.

Physicochemical Profiling of Key Precursors

The synthesis of latanoprost represents a transition from a rigid, highly polar crystalline solid to a flexible, lipophilic oil. This structural evolution fundamentally dictates the solvent systems and purification techniques required at each stage of development.

(-)-Corey Lactone Diol (The Chiral Scaffold)

(-)-Corey lactone diol is the quintessential chiral building block for prostaglandin synthesis[3]. With a molecular weight of 172.18 g/mol , it features a compact bicyclic structure with robust intermolecular hydrogen bonding[4]. This strong lattice energy manifests as a high melting point (117–119 °C), allowing early-stage purification via simple crystallization rather than complex chromatography[5].

Latanoprost Acid (The Active Metabolite)

Latanoprost acid is the biologically active moiety that binds to the FP receptor in the cornea[6][7]. The addition of the aliphatic α-chain and the phenyl-substituted ω-chain increases the molecular weight to 390.51 g/mol [6]. This addition disrupts the crystal lattice, rendering latanoprost acid a pale yellow, viscous oil at room temperature[8]. Its amphiphilic nature requires precise pH control during extraction[9].

Latanoprost (The Final Prodrug)

Esterification of the carboxylic acid yields the isopropyl ester prodrug, latanoprost (MW: 432.59 g/mol )[2]. This modification drastically increases lipophilicity, allowing the drug to penetrate the corneal stroma effectively[7][10].

Quantitative Data Summary
Property(-)-Corey Lactone DiolLatanoprost AcidLatanoprost (Prodrug)
CAS Number 32233-40-241639-83-2130209-82-4
Molecular Formula C8H12O4C23H34O5C26H40O5
Molecular Weight 172.18 g/mol 390.51 g/mol 432.59 g/mol
Physical State White/beige crystalline powderPale yellow oilColorless to slightly yellow oil
Melting Point 117–119 °CN/A (Liquid/Oil)N/A (Liquid/Oil)
Boiling Point ~406.6 °CN/A~583.8 °C
Solubility Soluble in DMSO, slightly in MeOHFreely soluble in DMSO, MeOHSoluble in acetonitrile, EtOH; Insoluble in water
Storage Temp -20 °C-20 °C-20 °C

Table 1: Comparative physical properties of latanoprost precursors and the final API.[2][4][5][6][7][8][10]

Causality in Synthetic Route Design

Pathway N1 (-)-Corey Lactone Diol MW: 172.18 g/mol N2 Oxidation & Wittig Reaction Upper Chain Addition N1->N2 N3 Lower Chain Addition (Mukaiyama Aldol / HWE) N2->N3 N4 Latanoprost Acid MW: 390.51 g/mol N3->N4 N5 Esterification (Isopropyl Ester Prodrug) N4->N5 N6 Latanoprost MW: 432.59 g/mol N5->N6

Fig 1: Stepwise synthetic pathway from Corey lactone diol to latanoprost.

The physical properties of these molecules dictate the engineering of the synthetic workflow:

  • Stereochemical Sensitivity: The C15 hydroxyl group is highly prone to epimerization. Synthetic steps, such as the Mukaiyama aldol reaction or reductions utilizing (-)-chlorodiisopinocampheylborane, must be conducted at cryogenic temperatures (e.g., -50°C to 0°C) to lock the stereochemistry[9][11].

  • Thermal Instability: Latanoprost and its acid precursor exhibit severe thermal and solar instability. At 50°C, latanoprost degrades by 10% every 8.25 days, and UV light causes rapid degradation[1]. Causality: This necessitates that all downstream processing, solvent evaporation, and storage be conducted under reduced pressure at low temperatures, with final storage strictly at -20 °C[8][10].

Experimental Methodologies: Self-Validating Protocols

To isolate latanoprost acid from a crude reaction mixture, one must exploit its pH-dependent solubility. At neutral pH, the carboxylic acid exists as a water-soluble salt. Acidification drives it into the organic phase.

Extraction Step1 Aqueous Reaction Mixture (Latanoprost Acid Salt) Step2 Add MTBE & Water (Remove Organic Impurities) Step1->Step2 Step3 Acidify Aqueous Phase (pH 1.0 - 1.5 with HCl) Step2->Step3 Step4 Extract with MTBE (Product partitions to organic) Step3->Step4 Step5 Wash with Na2CO3 (Neutralize trace acid) Step4->Step5 Step6 Purified Latanoprost Acid (Ready for HPLC) Step5->Step6

Fig 2: Liquid-liquid extraction and self-validating purification workflow.

Protocol: pH-Driven Isolation of Latanoprost Acid

Reference standard adapted from industrial purification processes[9].

Step 1: Initial Phase Separation

  • Action: To the crude aqueous reaction mixture (100 mL), add 100 mL of methyl tert-butyl ether (MTBE). Stir at 20-25 °C for 15 minutes.

  • Causality: MTBE is a moderately polar ethereal solvent. At this stage, the unprotonated latanoprost acid remains in the aqueous phase, while non-polar organic byproducts partition into the MTBE.

  • Self-Validation Checkpoint: Allow phases to separate. Spot the MTBE phase on a TLC plate. If the product spot (visualized with phosphomolybdic acid) is absent in the organic layer, the salt form is successfully retained in the aqueous phase. Discard the MTBE layer.

Step 2: Acidification

  • Action: Adjust the pH of the aqueous phase to 1.0–1.5 using 3N Hydrochloric acid (approx. 60 mL). Stir for 30 minutes.

  • Causality: Latanoprost acid has a predicted pKa of ~4.7. Dropping the pH to 1.0 ensures >99.9% protonation of the carboxylate, drastically increasing its lipophilicity and rendering it insoluble in water.

  • Self-Validation Checkpoint: Measure the pH using a calibrated electronic pH meter. Do not rely on pH paper. If the pH is >1.5, protonation is incomplete, which will result in severe yield loss during the next extraction step.

Step 3: Target Extraction

  • Action: Add 100 mL of fresh MTBE to the acidified aqueous phase. Stir vigorously for 12 hours at 20-25 °C. Separate the phases and extract the aqueous layer once more with 50 mL MTBE.

  • Causality: The prolonged stirring ensures complete mass transfer of the viscous, lipophilic latanoprost acid into the organic phase.

Step 4: Neutralization and Concentration

  • Action: Combine the MTBE phases and wash with 50 mL of 1N Sodium Carbonate. Evaporate the MTBE under reduced pressure at a temperature not exceeding 30 °C.

  • Causality: The sodium carbonate wash neutralizes trace HCl, preventing acid-catalyzed degradation of the cyclopentane ring during concentration. Strict temperature control (<30 °C) prevents thermal degradation[1].

Analytical Validation

Validating the physical properties of the isolated precursors is the final step in the self-validating system.

  • Optical Activity: The stereochemical integrity of latanoprost acid must be verified via polarimetry. Pure latanoprost acid exhibits an optical rotation of [α]D 26.0° to 36.0° (c = 0.1 in methanol)[8]. Deviations indicate epimerization at the C15 position.

  • Chiral HPLC: Because diastereomers (e.g., 15-epi-latanoprost) possess identical molecular weights (390.51 g/mol ) and similar lipophilicity, chiral stationary phase HPLC is mandatory to confirm diastereomeric excess (>95% required)[8][11].

Conclusion

The successful synthesis of latanoprost relies entirely on mastering the physical properties of its precursors. By understanding the molecular weight, phase behavior, and thermal instability of (-)-Corey lactone diol and latanoprost acid, researchers can design self-validating protocols that prevent epimerization, maximize yield, and ensure the stringent purity required for ophthalmic active pharmaceutical ingredients.

References

  • Latanoprost - Wikipedia Source: Wikipedia URL:[Link]

  • Latanoprost acid | C23H34O5 | CID 6441636 Source: PubChem - NIH URL:[Link]

  • Organocatalyst-mediated, pot-economical total synthesis of latanoprost Source: PMC - NIH URL:[Link]

  • Latanoprost | C26H40O5 | CID 5311221 Source: PubChem - NIH URL:[Link]

  • US6689901B2 - Process and intermediates to prepare latanoprost Source: Google Patents URL
  • China Human Prostaglandins Manufacturers Source: Xiamen Origin Biotech Co., Ltd. URL:[Link]

  • (-)-Corey lactone diol cas 32233-40-2 Source: Crene Biotechnology URL:[Link]

  • Cas 130209-82-4, Latanoprost Source: Lookchem URL:[Link]

  • Cas 32233-40-2, (-)-Corey lactone diol Source: Lookchem URL:[Link]

  • Xalatan (latanoprost) Ophthalmic Solution, Labeling Revision Source: FDA (accessdata.fda.gov) URL:[Link]

Sources

Exploratory

The Retrosynthetic Architecture of Prostaglandin F2α Analogues: A Technical Guide to Intermediate Discovery and Synthesis

Executive Summary Prostaglandin F2α (PGF2α) analogues—such as Latanoprost, Bimatoprost, and Travoprost—are the vanguard of ocular hypotensive pharmacotherapy [1]. By acting as potent agonists at the FP prostanoid recepto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Prostaglandin F2α (PGF2α) analogues—such as Latanoprost, Bimatoprost, and Travoprost—are the vanguard of ocular hypotensive pharmacotherapy [1]. By acting as potent agonists at the FP prostanoid receptor, these molecules remodel the extracellular matrix of the ciliary body, dramatically increasing the uveoscleral outflow of aqueous humor [6]. However, the commercial viability of these active pharmaceutical ingredients (APIs) hinges entirely on the stereocontrolled synthesis of their highly functionalized cyclopentane cores. This whitepaper dissects the discovery, mechanistic causality, and modern synthetic workflows of key PGF2α intermediates, providing a self-validating framework for process chemists and drug development professionals.

Biological Target & Rational Design

The clinical efficacy of PGF2α analogues is dictated by their ability to penetrate the cornea and bind selectively to the FP receptor [7]. Native PGF2α is rapidly metabolized and exhibits poor corneal permeability. To circumvent this, synthetic analogues utilize specific intermediate modifications:

  • Latanoprost is synthesized as an isopropyl ester prodrug. The lipophilic ester facilitates corneal absorption, after which ubiquitous esterases hydrolyze it into the active latanoprost acid [7].

  • Bimatoprost utilizes an ethyl amide moiety at the C-1 terminus. While it exhibits intrinsic activity, it is also partially hydrolyzed to bimatoprost acid, requiring a higher topical concentration (0.03%) compared to Latanoprost (0.005%) to achieve the desired free-acid concentration in the aqueous humor [7].

FP_Signaling PGA PGF2α Analogue (Latanoprost/Bimatoprost) FP FP Receptor (GPCR) PGA->FP Agonist Binding Gq Gq Protein Activation FP->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca MMP MMP Upregulation & ECM Remodeling Ca->MMP Outflow Increased Uveoscleral Outflow (Lower IOP) MMP->Outflow

FP Receptor Signaling Pathway mediating intraocular pressure reduction.

The Retrosynthetic Paradigm: The Corey Lactone Scaffold

The total synthesis of PGF2α analogues is a masterclass in retrosynthetic logic, originally pioneered by E.J. Corey [2]. The core challenge lies in establishing four contiguous stereocenters on a cyclopentane ring while appending two distinct stereodefined side chains (the α-chain and the ω-chain) [1].

The universal solution is the Corey Lactone Diol (and its oxidized derivative, the Corey Aldehyde). This bicyclic intermediate locks the relative stereochemistry of the cyclopentane ring.

  • ω-Chain Installation: The Corey Aldehyde undergoes a Horner-Wadsworth-Emmons (HWE) olefination. The HWE reaction is specifically chosen over a standard Wittig reaction because the phosphonate carbanion is more nucleophilic and sterically biased to yield the thermodynamically stable trans (E) alkene[5].

  • α-Chain Installation: Following the reduction of the lactone to a lactol (hemiacetal), a standard Wittig olefination is employed using a non-stabilized ylide. This kinetically controlled reaction selectively yields the required cis (Z) alkene [5].

Synthetic_Workflow Corey Corey Lactone Diol Aldehyde Corey Aldehyde Corey->Aldehyde Swern/TEMPO Oxidation Enone Enone Intermediate Aldehyde->Enone HWE Olefination (ω-chain) Allylic Allylic Alcohol (Lactondiol) Enone->Allylic Stereoselective Reduction Lactol Lactol Intermediate Allylic->Lactol DIBAL-H Reduction (-78°C) PGF2a PGF2α Analogue (Target API) Lactol->PGF2a Wittig Olefination (α-chain) & Deprotection

Convergent synthetic workflow from Corey Lactone to PGF2α analogues.

Quantitative Data: Stereoselective Reduction Strategies

A critical bottleneck in the synthesis of intermediates like Bimatoprost is the stereoselective reduction of the C-15 ketone (the enone intermediate) to the corresponding allylic alcohol (Lactondiol) [8]. Chemical reductions (e.g., L-Selectride) often require cryogenic conditions and yield moderate diastereomeric excess (d.e.). Modern process chemistry has shifted toward biocatalytic and organocatalytic approaches to improve both yield and stereopurity [1, 8].

Table 1: Comparison of Reduction & Oxidation Methods for PGF2α Intermediates
MethodologyReagent / CatalystSubstrateTarget IntermediateYield (%)StereopurityRef
Chemical Reduction L-Selectride (-78 °C)EnoneAllylic Alcohol75 - 80%~85% d.e.[5]
Biocatalytic Pichia anomala (Glycerol)EnoneLactondiol B (3'S)62%97% d.e.[8]
Biocatalytic Pichia anomala (Fumaric Acid)EnoneLactondiol L (3'R)82%97% d.e.[8]
Organocatalytic B-V Oxidation (H₂O₂)Racemic CyclobutanoneBicyclic Lactone95%95% e.e.[1]

Note: The use of specific co-substrates in yeast-mediated reductions allows for the divergent synthesis of either the (3'S) epimer for Bimatoprost or the (3'R) epimer for Latanoprost [8].

Validated Experimental Protocols

The following methodologies detail the critical junction points in PGF2α analogue synthesis. Causality is embedded within the steps to ensure reproducibility and mechanistic understanding.

Protocol A: Horner-Wadsworth-Emmons (HWE) Olefination (ω-Chain Installation)

Objective: Stereoselective formation of the trans (E)-enone intermediate from the Corey Aldehyde [5].

  • Ylide Generation: To a flame-dried, argon-purged flask, add dimethyl (2-oxoheptyl)phosphonate (1.2 eq) and anhydrous dimethoxyethane (DME) or THF.

  • Deprotonation: Cool the solution to 0 °C. Introduce Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH irreversibly deprotonates the phosphonate, driving the formation of the highly nucleophilic carbanion. Stir for 60 minutes until hydrogen evolution ceases.

  • Aldehyde Addition: Dissolve the protected Corey Aldehyde (1.0 eq) in anhydrous DME and add dropwise to the ylide solution to prevent localized exothermic degradation.

  • Reaction & Workup: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC. Quench with saturated aqueous NH₄Cl to neutralize unreacted base. Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Isolate the trans-enone via silica gel column chromatography (Hexanes/EtOAc).

Protocol B: DIBAL-H Reduction to Lactol (α-Chain Precursor)

Objective: Chemoselective reduction of the bicyclic lactone to a lactol (cyclic hemiacetal) without breaking the ring [3].

  • Preparation: Dissolve the protected allylic alcohol lactone (1.0 eq) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Causality: Cryogenic temperatures are absolutely critical. At higher temperatures, DIBAL-H will over-reduce the lactone into an acyclic diol, destroying the structural integrity necessary for the subsequent Wittig reaction.

  • Reduction: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.2 eq) dropwise via a syringe pump. The bulky isobutyl groups and the low temperature stabilize the tetrahedral aluminum intermediate, preventing ring opening.

  • Quenching: After 2 hours, quench the reaction at -78 °C by the slow addition of anhydrous methanol (destroys excess DIBAL-H), followed by the addition of saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 2 hours until the aluminum salts form a distinct, easily separable aqueous phase. Extract the organic layer, dry, and concentrate to yield the lactol, ready for immediate Wittig olefination.

References

  • ACS Publications. "A General Catalyst Controlled Route to Prostaglandin F2α." Organic Letters.[Link]

  • MDPI. "Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs." International Journal of Molecular Sciences.[Link]

  • ACS Publications. "Review of the Synthesis of Bimatoprost Drug Substance Used for the Treatment of Open-Angle Glaucoma." Organic Process Research & Development.[Link]

  • ResearchGate. "Ocular Treatments Targeting Separate Prostaglandin Receptors in Mice Exhibit Alterations in Intraocular Pressure and Optic Nerve Lipidome." Journal of Ocular Pharmacology and Therapeutics.[Link]

  • Ento Key. "The Pharmacology of Prostaglandin Analogues." Ento Key.[Link]

  • AIR Unimi. "A new chemoenzymatic approach to the synthesis of Latanoprost and Bimatoprost." Università degli Studi di Milano.[Link]

Foundational

Unveiling the Mechanism of Action of Latanoprost Active Intermediates: A Mechanistic and Methodological Whitepaper

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist Executive Summary Latanoprost represents a cornerstone in the pharmacological management of open-ang...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist

Executive Summary

Latanoprost represents a cornerstone in the pharmacological management of open-angle glaucoma and ocular hypertension. However, from a biochemical and drug-development perspective, latanoprost itself is an inactive prodrug[1]. The true pharmacological workhorse is its active intermediate, latanoprost acid , which emerges post-corneal absorption[2]. This whitepaper dissects the bioconversion, receptor pharmacology, and downstream intracellular signaling of latanoprost acid. Furthermore, it provides validated experimental protocols for researchers investigating prostanoid FP receptor agonists, ensuring scientific rigor and reproducibility.

Bioconversion: The Prodrug Strategy

Latanoprost is synthesized as an isopropyl ester of prostaglandin F2α (PGF2α). This esterification is a deliberate chemical modification designed to significantly enhance the molecule's lipophilicity, thereby facilitating optimal penetration through the hydrophobic corneal epithelium[1][3].

Upon contact with the cornea, endogenous esterases rapidly hydrolyze the isopropyl ester bond[2]. This enzymatic cleavage yields the biologically active intermediate, latanoprost acid, which then diffuses into the aqueous humor to exert its therapeutic effects[3]. The portion of latanoprost acid that reaches systemic circulation is subsequently cleared via hepatic fatty acid β-oxidation with a rapid half-life of approximately 17 minutes[2].

G Prodrug Latanoprost (Isopropyl Ester Prodrug) Cornea Corneal Epithelium (Endogenous Esterases) Prodrug->Cornea Absorption Active Latanoprost Acid (Biologically Active Intermediate) Cornea->Active Hydrolysis Target Aqueous Humor & Ciliary Body Active->Target FP Receptor Binding Metabolism Systemic Circulation (Hepatic β-oxidation) Target->Metabolism Clearance (t1/2 = 17 min)

Latanoprost prodrug corneal hydrolysis and pharmacokinetic distribution.

FP Receptor Pharmacology and Intracellular Signaling

Once in the aqueous humor, latanoprost acid acts as a highly potent and selective agonist for the prostanoid FP receptor[1]. The FP receptor is a Gq/11-protein coupled receptor densely expressed in the ciliary muscle and trabecular meshwork[4][5].

Signaling Cascade Causality

The causality of the intraocular pressure (IOP) reduction is rooted in a specific intracellular cascade:

  • Receptor Activation: Binding of latanoprost acid to the FP receptor triggers the exchange of GDP for GTP on the Gq alpha subunit.

  • Second Messenger Generation: This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5].

  • Calcium Mobilization: IP3 diffuses to the endoplasmic reticulum, binding to IP3 receptors to trigger a massive, rapid efflux of intracellular calcium ( [Ca2+]i​ )[5][6].

  • ECM Remodeling: DAG, in concert with the elevated calcium, activates Protein Kinase C (PKC). This synergistic activation leads to the transcriptional upregulation of matrix metalloproteinases (MMPs). These enzymes degrade the extracellular matrix (ECM) collagens in the ciliary body, widening the interstitial spaces and thereby increasing the uveoscleral outflow of aqueous humor[4].

G Ligand Latanoprost Acid Receptor FP Receptor (Gq-coupled) Ligand->Receptor PLC Phospholipase C (PLC) Receptor->PLC Messengers IP3 & DAG Production PLC->Messengers Calcium Intracellular Ca2+ Mobilization Messengers->Calcium IP3 PKC Protein Kinase C Activation Messengers->PKC DAG MMP MMP Upregulation (ECM Remodeling) Calcium->MMP PKC->MMP Outflow Increased Uveoscleral Outflow (IOP Reduction) MMP->Outflow

Latanoprost acid-mediated FP receptor Gq signaling and ECM remodeling.

Comparative Efficacy: Quantitative Data

To understand the potency of latanoprost acid relative to other prostaglandin analogues (PGAs), we evaluate the half-maximal effective concentration ( EC50​ ) for phosphoinositide (PI) turnover—a direct proxy for PLC activation.

Table 1: Agonist Potencies of Prostaglandin Analogues in Human Trabecular Meshwork (h-TM) Cells [5]

CompoundFormTarget ReceptorPI Turnover EC50​ (nM)
Travoprost Acid Active Free AcidFP2.4
Latanoprost Acid Active Free AcidFP34.7
Bimatoprost Acid Active Free AcidFP112.0
PGF2α Endogenous LigandFP120.0
Latanoprost Isopropyl Ester ProdrugFP (Weak/Prodrug)778.0

Data Synthesis: The data clearly illustrates that the prodrug (latanoprost) has a significantly higher EC50​ (lower potency) than its active intermediate (latanoprost acid)[5]. This validates the necessity of corneal esterase cleavage for therapeutic efficacy.

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to measure latanoprost acid activity.

Protocol A: Intracellular Calcium ( [Ca2+]i​ ) Mobilization Assay

Rationale: Measuring real-time calcium flux provides immediate, quantifiable evidence of FP receptor activation by latanoprost acid, bypassing downstream transcriptional variables and isolating the immediate Gq-coupled response[5][6].

Step-by-Step Methodology:

  • Cell Culture: Seed human trabecular meshwork (h-TM) cells at a density of 5×104 cells/well in a 96-well black-walled, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ [5].

  • Dye Loading: Aspirate the culture medium. Wash cells twice with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Load cells with 4 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.04% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • De-esterification: Wash the cells three times with HBSS to remove extracellular dye. Incubate for an additional 30 minutes at room temperature to allow complete intracellular de-esterification of Fluo-4 AM.

  • Baseline Acquisition: Transfer the plate to a fluorometric imaging plate reader (FLIPR). Record baseline fluorescence (Excitation: 488 nm, Emission: 516 nm) for 10 seconds.

  • Agonist Addition (Self-Validating Step): Automatically inject latanoprost acid (prepared in HBSS at varying concentrations, e.g., 1 nM to 10 µM). Crucial Control: Include a parallel well pre-treated with 10 µM AL-8810 (a selective FP receptor antagonist) for 15 minutes prior to agonist injection. The abrogation of the calcium signal in this well validates that the response is exclusively FP receptor-mediated[5].

  • Kinetic Measurement: Record fluorescence continuously for 3 minutes post-injection. The peak fluorescence minus the baseline ( ΔF ) represents the intracellular calcium mobilization[6].

G Culture 1. Cell Culture (h-TM Cells) Dye 2. Fluo-4 AM Dye Loading Culture->Dye Wash 3. Wash & De-esterification Dye->Wash Baseline 4. Baseline Fluorescence Wash->Baseline Injection 5. Latanoprost Acid Injection Baseline->Injection Read 6. Real-Time Kinetic Reading Injection->Read

Step-by-step workflow for the intracellular calcium mobilization assay.

Protocol B: In Vivo Validation using FP-Receptor Knockout Models

Rationale: To definitively prove that latanoprost acid's intraocular pressure (IOP) lowering effect is exclusively mediated by the FP receptor in a physiological system, in vivo studies utilizing wild-type vs. FP receptor knockout ( FP−/− ) mice are employed[4].

Step-by-Step Methodology:

  • Model Preparation: Utilize adult C57BL/6 wild-type mice and homozygous FP−/− knockout mice. Acclimate animals to the testing environment and handling to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Use a rebound tonometer to measure baseline IOP in both eyes of conscious mice. Take 6 consecutive readings per eye to obtain a reliable average.

  • Topical Administration: Apply 2 µL of latanoprost (equivalent to 200 ng) to the right eye (treated) and 2 µL of vehicle (PBS) to the left eye (control)[4].

  • Post-Treatment Monitoring: Measure IOP at 1, 2, 4, and 24 hours post-administration.

  • Data Interpretation: In wild-type mice, latanoprost will induce a significant reduction in IOP (maximum effect typically at 2 hours). In FP−/− mice, the IOP will remain unchanged compared to the vehicle-treated eye, definitively confirming that the active intermediate relies entirely on the FP receptor for its ocular hypotensive mechanism[4].

Conclusion

The clinical efficacy of latanoprost is fundamentally dependent on its rapid corneal conversion to latanoprost acid. By acting as a potent FP receptor agonist, this active intermediate initiates a robust Gq-coupled signaling cascade, culminating in ECM remodeling and enhanced aqueous humor outflow. The integration of precise in vitro calcium mobilization assays and in vivo knockout models provides a robust, self-validating framework for understanding and developing next-generation prostanoid therapeutics.

Sources

Exploratory

latanoprost intermediate cas 41639-83-2 properties

An In-depth Technical Guide to a Key Intermediate in Latanoprost Synthesis and its Active Metabolite Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of glaucoma and ocular hypertension. Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to a Key Intermediate in Latanoprost Synthesis and its Active Metabolite

Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of glaucoma and ocular hypertension. Its synthesis and metabolic fate are of paramount importance to researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of two critical compounds associated with Latanoprost: its biologically active metabolite, Latanoprost acid (CAS 41639-83-2), and a pivotal synthetic precursor, the Corey lactone diol. By elucidating the properties, synthesis, and analytical characterization of these molecules, this document aims to equip professionals in the pharmaceutical field with the essential knowledge for the development and quality control of Latanoprost and related prostaglandin analogues.

PART 1: Unraveling CAS 41639-83-2: The Active Metabolite, Latanoprost Acid

While sometimes referred to as a Latanoprost intermediate, it is crucial to understand that CAS 41639-83-2 is the CAS number for Latanoprost acid, the free acid form and the biologically active metabolite of Latanoprost.[1][2][3][4] Latanoprost itself is an isopropyl ester prodrug, designed to enhance corneal penetration.[2][3][4] Following administration, it is hydrolyzed by corneal esterases to Latanoprost acid, which then exerts its therapeutic effect by acting as a potent and selective FP prostanoid receptor agonist.[2][3][5] This activation increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][2]

Physicochemical Properties of Latanoprost Acid
PropertyValueSource(s)
CAS Number 41639-83-2[1][2][4][5]
Molecular Formula C23H34O5[1][5][6]
Molecular Weight 390.51 g/mol [1][5][6]
Appearance Light yellow to brown, viscous oil/liquid[1][2][3]
Solubility Freely soluble in DMSO and methanol[5]
Boiling Point 609.1 ± 50.0 °C (Predicted)[2][6]
Density 1.159 ± 0.06 g/cm³ (Predicted)[2][6]
pKa 4.76 ± 0.10 (Predicted)[3]
Storage 2°C to 8°C for long-term storage, protected from light and moisture.[1][7] Also cited for storage at -20°C.[3][5][1][3][5][7]
Biological Activity and Significance

Latanoprost acid is a highly potent agonist of the prostaglandin F2α (FP) receptor, with an EC50 of 3.6 nM for human FP receptors.[2][4] It is approximately 200 times more potent than its isopropyl ester prodrug, Latanoprost, at the FP receptor.[3][5] While its high potency is essential for its therapeutic effect, direct application of Latanoprost acid to the eye is more irritating and less effective than the Latanoprost prodrug, underscoring the importance of the prodrug strategy in its formulation.[2][3][4]

PART 2: The Cornerstone of Synthesis: The Corey Lactone Diol

The synthesis of complex molecules like Latanoprost relies on the use of chiral building blocks that provide the necessary stereochemical control. A quintessential intermediate in the synthesis of a wide array of prostaglandins, including Latanoprost, is the Corey lactone diol , with the chemical name (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one and CAS number 32233-40-2.[8] This bicyclic lactone contains the key stereocenters that form the core of the Latanoprost molecule.

Physicochemical Properties of Corey Lactone Diol
PropertyValueSource(s)
CAS Number 32233-40-2
Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
Appearance White to almost white crystalline powder[8][9]
Melting Point 117-119 °C
Optical Activity [α]20/D −44°, c = 1.4 in methanol
Storage Room temperature, sealed in a dry environment[9]
Synthesis of the Corey Lactone Diol

The preparation of the Corey lactone diol is a critical step in the overall synthesis of Latanoprost, and various methods have been developed to achieve this. A common approach involves a key bicyclic enal intermediate. The synthesis is designed to be highly enantio- and diastereoselective to ensure the correct stereochemistry of the final product.

A generalized synthetic workflow for the Corey lactone diol is as follows:

G A Commercially Available Starting Materials B Asymmetric Cycloaddition A->B Chiral Catalyst C Baeyer-Villiger Oxidation B->C D Lactone Formation and Diol Deprotection C->D E Corey Lactone Diol (CAS 32233-40-2) D->E Purification

Caption: Generalized synthetic workflow for the Corey lactone diol.

Conversion of Corey Lactone Diol to Latanoprost

The Corey lactone diol serves as a versatile scaffold for the elaboration of the two side chains of Latanoprost. The synthetic strategy typically involves the following key transformations:

  • Protection of the Hydroxyl Groups: The two hydroxyl groups of the Corey lactone diol are often protected to prevent unwanted side reactions during the subsequent steps.

  • Introduction of the Alpha-Chain: The upper side chain (alpha-chain) is introduced via a Wittig reaction or a related olefination protocol. This is followed by reduction of the lactone to a lactol.

  • Introduction of the Omega-Chain: The lower side chain (omega-chain) is then added, often through a Horner-Wadsworth-Emmons reaction with a suitable phosphonate reagent. This step is crucial for establishing the correct stereochemistry of the C15 hydroxyl group.

  • Deprotection and Esterification: Finally, the protecting groups are removed, and the carboxylic acid is esterified with isopropyl alcohol to yield Latanoprost.

G A Corey Lactone Diol B Protection of Hydroxyl Groups A->B C Introduction of Alpha-Chain (Wittig) B->C D Reduction of Lactone to Lactol C->D E Introduction of Omega-Chain (HWE) D->E F Deprotection E->F G Esterification F->G H Latanoprost G->H Final Purification

Caption: Key transformations in the conversion of Corey lactone diol to Latanoprost.

PART 3: Analytical Characterization and Quality Control

Robust analytical methods are essential for ensuring the purity, identity, and quality of both Latanoprost acid and its synthetic intermediates.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a widely used technique for the analysis of Latanoprost and its related compounds.[] A typical method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and a weakly acidic aqueous buffer, such as 0.1% formic acid.[] Detection can be achieved using either UV or fluorescence detectors.[] For impurity profiling, HPLC is invaluable for separating and quantifying known and unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Latanoprost intermediates and the final active pharmaceutical ingredient. Both 1H and 13C NMR are used to confirm the chemical structure and stereochemistry of the molecule.[11]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is employed for the sensitive detection and identification of Latanoprost, its metabolites, and any impurities. High-resolution mass spectrometry can provide accurate mass measurements, which aids in confirming the elemental composition of the molecules.

Quality Control Workflow

A robust quality control workflow is critical in a pharmaceutical manufacturing setting to ensure the consistency and safety of the final product.

G cluster_0 Incoming Material cluster_1 In-Process Control cluster_2 Final Product Release A Corey Lactone Diol (Raw Material) B Reaction Monitoring (e.g., TLC, HPLC) A->B C Intermediate Isolation and Characterization B->C D Latanoprost API (Final Product) C->D E Purity and Impurity Profiling (HPLC) D->E F Structural Confirmation (NMR, MS) E->F G Release for Formulation F->G

Caption: A typical quality control workflow for Latanoprost synthesis.

References

  • Watson International. (2021, August 11). Latanoprost Related Compound E CAS 41639-83-2. Retrieved from [Link]

  • Molbase. 41639-83-2 Latanoprost acid C23H34O5, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

  • Pharmaffiliates. CAS 41639-83-2 | Latanoprost Impurity H Reference. Retrieved from [Link]

  • Hayashi, Y., et al. (2018). Organocatalyst-mediated, pot-economical total synthesis of latanoprost. Chemical Science. Retrieved from [Link]

  • ChemWhat. Latanoprost Related Compound E CAS#: 41639-83-2. Retrieved from [Link]

  • Chemdor Chemicals. Latanoprost acid Safety Data Sheet (SDS) | CAS: 41639-83-2. Retrieved from [Link]

  • Royal Society of Chemistry. Organocatalyst-mediated, pot-economical total synthesis of latanoprost. Retrieved from [Link]

  • GLP Pharma Standards. Latanoprost USP Related Compound E | CAS No- 41639-83-2. Retrieved from [Link]

  • Google Patents. US6689901B2 - Process and intermediates to prepare latanoprost.
  • PubChem. [1,1'-Biphenyl]-4-carboxylic acid, (3aR,4R,5R,6aS)-hexahydro-4-[(1E,3R) -. Retrieved from [Link]

  • Google Patents. CN113480506A - Preparation method of corey lactone diol.
  • LookChem. 3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-enyl)-hexahydrocyclopenta[b]furan-2-one. Retrieved from [Link]

  • PubChem. [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS) -. Retrieved from [Link]

  • Active Pharmaceutical Ingredient. 2H-Cyclopenta[b]furan-2-one,5-(benzoyloxy)hexahydro-4-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-, (3aR,4R,5R,6aS)- (CAS No.: 55444-68-3). Retrieved from [Link]

  • Chemspace. [(2R,3S,4S,5R)-3,4,5-tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate. Retrieved from [Link]

  • Pharmaffiliates. (3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one. Retrieved from [Link]-5-hydroxy-2h-cyclopenta-b-furan-2-one)

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing latanoprost intermediate in lab

Application Note: Highly Stereoselective Synthesis of the ω -Chain Enone Intermediate for Latanoprost Target Audience: Researchers, synthetic chemists, and pharmaceutical development professionals. Process Focus: Horner-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Stereoselective Synthesis of the ω -Chain Enone Intermediate for Latanoprost

Target Audience: Researchers, synthetic chemists, and pharmaceutical development professionals. Process Focus: Horner-Wadsworth-Emmons (HWE) olefination of Corey lactone aldehyde.

Introduction & Strategic Overview

Latanoprost is a highly potent prostaglandin F2α (PGF2α) analogue utilized globally as a first-line treatment for open-angle glaucoma and ocular hypertension[1]. The synthesis of latanoprost and related prostaglandin analogues relies heavily on the highly controlled, sequential functionalization of a bicyclic precursor known as the Corey lactone.

The critical juncture in this synthetic pathway is the installation of the lower ω -chain. This is achieved via the oxidation of a protected Corey lactone diol to an aldehyde, followed immediately by a Horner-Wadsworth-Emmons (HWE) olefination to yield an enone intermediate[2]. This application note details a robust, lab-scale protocol utilizing Masamune-Roush conditions to achieve high E-stereoselectivity while completely suppressing the epimerization of the sensitive aldehyde intermediate[3].

Reaction Pathway Visualization

G CoreyLactone Protected Corey Lactone Oxidation Dess-Martin Oxidation CoreyLactone->Oxidation Aldehyde Corey Lactone Aldehyde Oxidation->Aldehyde HWE Masamune-Roush HWE (LiCl, Et3N, THF) Aldehyde->HWE Phosphonate Dimethyl (2-oxo-4-phenylbutyl) phosphonate Phosphonate->HWE Enone Enone Intermediate (E-Alkene) HWE->Enone >95% E-isomer Latanoprost Latanoprost (API) Enone->Latanoprost Reduction & Wittig Reaction

Synthesis pathway of Latanoprost enone intermediate via HWE olefination.

Mechanistic Insights & Experimental Design (E-E-A-T)

The Choice of Oxidation: Dess-Martin Periodinane (DMP)

The primary alcohol of the protected Corey lactone must be oxidized to an aldehyde prior to chain elongation. While Swern oxidation is frequently cited[4], it requires strict cryogenic conditions (-78 °C) and generates malodorous dimethyl sulfide. For highly reproducible bench-scale synthesis, Dess-Martin Periodinane (DMP) is preferred. DMP operates at 0 °C to room temperature, providing rapid conversion without risking the epimerization of the α -chiral center of the resulting aldehyde[2].

The HWE Olefination: Masamune-Roush Conditions

Traditional HWE reactions utilize strong bases like Sodium Hydride (NaH) to deprotonate the phosphonate[2]. However, the Corey lactone aldehyde is highly prone to epimerization and β -elimination under strongly basic conditions.

Causality in Protocol Design: To circumvent degradation, this protocol employs Masamune-Roush conditions using Lithium Chloride (LiCl) and Triethylamine (Et 3​ N)[3].

  • Role of LiCl: The lithium cation acts as a Lewis acid, tightly coordinating with the phosphoryl oxygen of dimethyl (2-oxo-4-phenylbutyl)phosphonate. This coordination significantly increases the acidity of the α -protons.

  • Role of Et 3​ N: Because the α -protons are acidified by lithium coordination, a mild, non-nucleophilic amine base like triethylamine is sufficient to generate the reactive ylide. This mild basicity preserves the stereochemical integrity of the aldehyde.

  • Stereoselectivity: The steric bulk of the phosphonate ester ensures nearly exclusive formation of the thermodynamically favored trans (E) alkene.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for the HWE olefination step, assuming a 10.0 mmol scale based on the aldehyde intermediate.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Corey Lactone Aldehyde~366.4 (varies)1.0010.0 mmolElectrophile / Substrate
Dimethyl (2-oxo-4-phenylbutyl)phosphonate256.241.203.07 g (12.0 mmol)Nucleophile (HWE Reagent)
Lithium Chloride (LiCl)42.391.500.64 g (15.0 mmol)Lewis Acid / Activator
Triethylamine (Et 3​ N)101.191.301.81 mL (13.0 mmol)Mild Base
Tetrahydrofuran (THF), Anhydrous72.11-40.0 mLSolvent

Experimental Protocols

Protocol A: Oxidation to Corey Lactone Aldehyde

Note: The starting material is typically a benzoate- or p-phenylbenzoate-protected Corey lactone diol.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and argon balloon, dissolve the protected Corey lactone (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Cooling: Cool the solution to 0–3 °C using an ice-water bath.

  • Oxidation: Add Dess-Martin Periodinane (1.15 eq, 11.5 mmol, 4.88 g) in three portions over 10 minutes to prevent rapid temperature spikes[2].

  • Reaction Monitoring: Stir the mixture for 45–60 minutes. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 1:1). The reaction mixture will become cloudy as the iodine byproduct precipitates.

  • Quenching: Pour the reaction mixture into a vigorously stirred biphasic solution containing saturated aqueous NaHCO 3​ (50 mL) and 10% aqueous Na 2​ S 2​ O 3​ (50 mL). Stir for 15 minutes until the organic layer is clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 25 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure at a temperature not exceeding 25 °C to yield the crude aldehyde. Do not purify the aldehyde via column chromatography due to its instability; proceed immediately to Protocol B.

Protocol B: Masamune-Roush HWE Olefination
  • Ylide Generation: In a separate, oven-dried 100 mL flask under argon, suspend anhydrous LiCl (0.64 g, 15.0 mmol) in anhydrous THF (20 mL). Add dimethyl (2-oxo-4-phenylbutyl)phosphonate (3.07 g, 12.0 mmol)[3].

  • Base Addition: Add triethylamine (1.81 mL, 13.0 mmol) dropwise at room temperature. Stir the mixture for 30 minutes. The solution will become homogeneous and slightly yellow, indicating ylide formation.

  • Aldehyde Addition: Cool the ylide solution to 0 °C. Dissolve the crude aldehyde from Protocol A in anhydrous THF (20 mL) and add it dropwise to the ylide solution over 15 minutes using a syringe pump or dropping funnel[3].

  • Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 2:1).

  • Workup: Once complete, quench the reaction by adjusting the pH to ~2.0 using 1M HCl (approx. 15-20 mL) under ice cooling[3].

  • Extraction: Dilute with ethyl acetate (50 mL). Separate the layers and extract the aqueous phase with additional ethyl acetate (2 × 30 mL).

  • Purification: Wash the combined organic extracts with saturated NaHCO 3​ (30 mL) and brine (30 mL). Dry over MgSO 4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure E-enone intermediate.

References

  • Google Patents (US6927300B2)
  • Google Patents (EP1886992A1)
  • A Facile and Efficient Synthesis of (15R)-Latanoprost from Chiral Precursor Corey Lactone Diol Indian Academy of Sciences URL:[Link]

  • An improved synthesis of latanoprost involving effective control on 15(S) diastereomer ResearchGate URL:[Link]

Sources

Application

High-Fidelity Purification of Latanoprost Lactol: Advanced Chromatographic and Crystallization Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for glaucoma and ocular hypertension. Its synthesis involv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for glaucoma and ocular hypertension. Its synthesis involves a critical bicyclic lactol intermediate, the stereochemical purity of which directly dictates the quality, efficacy, and safety of the final Active Pharmaceutical Ingredient (API). The presence of multiple chiral centers in the latanoprost molecule gives rise to several potential stereoisomers that can form during synthesis. This application note provides a comprehensive guide with detailed protocols for the multi-step purification of the latanoprost lactol intermediate. We will explore orthogonal strategies, beginning with bulk purification via automated flash chromatography, followed by high-resolution polishing using preparative High-Performance Liquid Chromatography (HPLC), and considering crystallization as a powerful alternative for achieving exceptional purity.

Introduction: The Critical Role of the Lactol Intermediate

The synthesis of complex organic molecules like latanoprost is a multi-step process where the purity of each intermediate is paramount. The core of the latanoprost molecule is constructed around a cyclopentane ring, which is manipulated through a series of reactions, including a key reduction of a lactone to a lactol (a cyclic hemiacetal).[1][2] This lactol intermediate is the immediate precursor for the Wittig reaction that appends the alpha (α) side chain of the prostaglandin.

Causality of Purification: Any stereoisomeric impurities, such as diastereomers at the newly formed hydroxyl group of the lactol or epimers from preceding steps, will be carried through the subsequent synthesis. These related substances are often difficult to separate from the final latanoprost API due to their similar physicochemical properties.[3][4] Therefore, rigorous purification at the lactol stage is a proactive and efficient strategy to ensure the final drug substance meets stringent regulatory standards set by agencies like the FDA and EMA.[5]

Impurity Profile of Crude Latanoprost Lactol

Before designing a purification protocol, it is essential to understand the potential impurities that must be removed. The crude product following the reduction of the lactone precursor may contain:

  • Diastereomers: The reduction of the ketone can result in a mixture of stereoisomers at the newly formed hydroxyl group.

  • Unreacted Starting Material: Incomplete reduction will leave the starting lactone in the mixture.

  • Over-reduction Products: Harsh reduction conditions can lead to the formation of an undesired diol by opening the lactone ring entirely.

  • Reagent-Derived By-products: Impurities originating from the reducing agent (e.g., diisobutylaluminum hydride - DIBAL-H) and subsequent quenching steps.[1]

  • Protecting Group-Related Impurities: If protecting groups are used on other hydroxyl functions, their partial removal or migration can create a complex impurity profile.[6]

The overall purification strategy is designed to systematically remove these impurities based on their differing polarities and structural properties.

G cluster_0 Purification Workflow Crude Crude Lactol (Post-Reaction Mixture) Flash Flash Chromatography (Bulk Purification) Crude->Flash Removes gross impurities, unreacted starting material PrepHPLC Preparative HPLC (High-Resolution Polishing) Flash->PrepHPLC Removes closely-related stereoisomers & by-products Pure Pure Lactol Intermediate (>99% Purity) PrepHPLC->Pure G cluster_1 HPLC Method Selection Logic Impurity Primary Impurity Type NP_HPLC Normal-Phase (NP-HPLC) Stationary Phase: NH2, Silica Mobile Phase: Non-polar (Heptane/IPA) Separates: Geometric Isomers, Positional Isomers Impurity->NP_HPLC Diastereomers, Positional Isomers RP_HPLC Reversed-Phase (RP-HPLC) Stationary Phase: C18, C8 Mobile Phase: Polar (Acetonitrile/Water) Separates: Homologs, Compounds with differing hydrophobicity Impurity->RP_HPLC Polar/Non-polar By-products

Sources

Method

Advanced Catalytic Strategies in the Synthesis of Latanoprost Intermediates

Application Note & Protocol Guide Executive Summary Latanoprost is a blockbuster prostaglandin F2α (PGF2α) analogue utilized globally for the management of open-angle glaucoma and ocular hypertension. The structural comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Executive Summary

Latanoprost is a blockbuster prostaglandin F2α (PGF2α) analogue utilized globally for the management of open-angle glaucoma and ocular hypertension. The structural complexity of latanoprost—specifically its multiple stereocenters and cyclopentane core—demands rigorous stereochemical and chemoselective control during synthesis. As a Senior Application Scientist, I have structured this guide to dissect the critical catalytic transformations required to synthesize latanoprost intermediates. By understanding the mechanistic causality behind catalyst selection, process chemists can optimize yields, eliminate impurities, and ensure self-validating workflows.

Mechanistic Causality in Catalyst Selection

The traditional industrial synthesis of latanoprost relies heavily on the (-)-Corey lactone diol pathway, while modern pot-economical routes leverage organocatalysis. Both pathways hinge on highly specific catalytic systems.

Chemoselective Hydrogenation of the 13,14-Double Bond (Pd/C)

Following the Horner-Wadsworth-Emmons (HWE) olefination of the Corey lactone aldehyde, the resulting enone intermediate contains a 13,14-double bond that must be reduced to form the saturated lower chain of latanoprost.

  • Catalyst Choice: Palladium on Carbon (5% or 10% Pd/C) is the industry standard.

  • Causality: The primary risk during this step is the over-reduction (hydrogenolysis) of the allylic oxygen or the cleavage of the sensitive lactone ring. By conducting the hydrogenation in ethyl acetate under controlled hydrogen pressure (e.g., 45 psi) and adding a trace amount of a mild base like triethylamine, the acidic sites on the activated carbon support are neutralized. This buffering completely suppresses acid-catalyzed deoxygenation, ensuring absolute chemoselectivity for the alkene[1].

Diastereoselective Ketone Reduction (CBS Oxazaborolidine)

The reduction of the C15 ketone to the corresponding (15R)-alcohol is the most critical stereogenic step in the lower chain synthesis.

  • Catalyst Choice: The Corey-Bakshi-Shibata (CBS) chiral oxazaborolidine catalyst paired with a borane-dimethylsulfide (BH₃·DMS) complex[2]. Alternatively, L-Selectride can be used in one-pot methodologies[3].

  • Causality: The (R)-CBS catalyst acts as a chiral Lewis acid. It coordinates both the borane reducing agent (activating it) and the ketone's oxygen atom. The rigid, sterically hindered bicyclic transition state forces the hydride to attack exclusively from the Re-face of the ketone. This spatial restriction is what guarantees the >95% diastereomeric excess (d.e.) required for the biological activity of the final API[2].

Asymmetric Organocatalysis (Next-Generation Routes)

Recent advancements have bypassed the Corey lactone entirely using pot-economical organocatalytic cascades.

  • Catalyst Choice: Proline-derived catalysts, such as diphenylprolinol silyl ether[3].

  • Causality: These organocatalysts facilitate an asymmetric domino Michael addition between succinaldehyde and a nitroalkene. The bulky silyl ether group shields one face of the intermediate enamine, dictating the absolute stereochemistry of the resulting cyclopentanone core with >99% enantiomeric excess (e.e.)[3].

Workflow Visualization

G N1 (-)-Corey Lactone Diol N2 Corey Lactone Aldehyde N1->N2 Swern Oxidation N3 Enone Intermediate (13,14-unsaturated) N2->N3 Horner-Wadsworth-Emmons N4 Saturated Ketone (13,14-dihydro) N3->N4 Catalytic Hydrogenation (5% Pd/C, H2) N5 Lactondiol L (15R-alcohol) N4->N5 Asymmetric Reduction (CBS Catalyst / BH3) N6 Latanoprost N5->N6 Wittig Reaction & Esterification

Catalytic workflow for Latanoprost synthesis from Corey Lactone Diol.

Quantitative Data Summary

The following table summarizes the performance metrics of the primary catalysts utilized across different synthetic strategies for latanoprost intermediates[1][2][3].

Catalyst SystemTarget TransformationSubstrateTypical YieldSelectivity (ee/de)Primary Advantage
5% Pd/C + H₂ (45 psi) 13,14-alkene hydrogenationEnone intermediate>95%N/A (Chemoselective)Prevents lactone hydrogenolysis when buffered with Et₃N.
(R)-CBS Catalyst + BH₃ C15 Ketone reductionSaturated ketone85–92%>95% d.e. (15R)Exceptional facial stereocontrol via rigid transition state.
L-Selectride C15 Ketone reductionSaturated ketone75–80%~90% d.e.High compatibility with one-pot, sequential methodologies.
Diphenylprolinol silyl ether Domino Michael additionSuccinaldehyde~60%>99% e.e.Eliminates reliance on the traditional Corey lactone starting material.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility and safety in a laboratory or pilot-plant setting.

Protocol A: Chemoselective Hydrogenation of the 13,14-Enone Intermediate

Objective: Reduce the 13,14-double bond without cleaving the lactone or inducing hydrogenolysis of oxygenated moieties[1].

  • Reactor Preparation: Thoroughly purge a Hastelloy or glass-lined autoclave with inert Nitrogen (N₂) for 15 minutes to remove ambient oxygen.

  • Substrate Loading: Dissolve 10.0 g of the enone intermediate in 100 mL of anhydrous ethyl acetate. Causality: Ethyl acetate is chosen over alcoholic solvents to prevent unwanted transesterification of the lactone ring.

  • Catalyst & Buffer Addition: Add 0.5 g of 5% Pd/C (5% w/w loading relative to substrate) and 0.3 mL of triethylamine (Et₃N). Causality: The Et₃N neutralizes trace acidic sites on the carbon support, shutting down the pathway for acid-catalyzed hydrogenolysis.

  • Hydrogenation: Seal the reactor, purge with H₂ gas three times, and pressurize to exactly 45 psi. Maintain the reaction under vigorous stirring (800 rpm) at 25°C.

  • In-Process Validation: Monitor the reaction via a mass flow controller. The reaction is self-limiting and should be terminated exactly when 1.0 molar equivalent of H₂ is consumed (typically 2–4 hours). Confirm the disappearance of the UV-active enone spot via TLC (Hexane:EtOAc 1:1).

  • Workup: Vent the H₂ safely. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of ethyl acetate. Concentrate the filtrate under reduced pressure to yield the saturated ketone.

Protocol B: Asymmetric Reduction of C15 Ketone using CBS Catalyst

Objective: Stereoselectively reduce the C15 ketone to the (15R)-alcohol (Lactondiol L)[2].

  • System Preparation: Flame-dry a multi-neck round-bottom flask under a continuous flow of N₂.

  • Catalyst Loading: Dissolve 0.1 equivalents of the (R)-CBS oxazaborolidine catalyst in 50 mL of anhydrous Tetrahydrofuran (THF). Cool the system to -20°C using a dry ice/acetone bath.

  • Borane Addition: Syringe in 1.5 equivalents of Borane-Dimethylsulfide (BH₃·DMS) complex. Causality: Pre-mixing the catalyst and borane at low temperatures allows the active chiral reducing complex to form stably before substrate introduction.

  • Substrate Addition: Dissolve 1.0 equivalent of the saturated ketone intermediate in 20 mL of anhydrous THF. Add this solution dropwise via a syringe pump over 60 minutes. Causality: Slow addition ensures that the concentration of the uncomplexed ketone remains extremely low, forcing all reduction events to occur through the chiral catalyst cavity rather than via uncatalyzed background reduction.

  • In-Process Validation: After 2 hours at -20°C, withdraw a 0.1 mL aliquot, quench with methanol, and analyze via chiral HPLC. The reaction is validated when starting material is <1% and the d.e. for the (15R)-isomer is >95%.

  • Quench & Workup: Carefully add anhydrous methanol dropwise at -20°C until gas evolution (H₂) ceases. Causality: Methanol safely decomposes the excess borane. Allow the mixture to warm to room temperature, concentrate under vacuum, and purify via silica gel chromatography.

References

  • A new chemoenzymatic approach to the synthesis of Latanoprost and Bim
  • Process for the synthesis of prostaglandin derivatives (EP1721894A1).
  • Organocatalyst-mediated, pot-economical total synthesis of latanoprost. Chemical Science (RSC Publishing).
  • Process for the purification of latanoprost by HPLC (EP2311820A1).

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocol for the Characterization of Latanoprost Intermediates

Executive Summary & Scientific Context Latanoprost is a potent prostaglandin F2α (PGF2α) analogue widely utilized as a first-line topical treatment for open-angle glaucoma[1]. The industrial synthesis of Latanoprost reli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Latanoprost is a potent prostaglandin F2α (PGF2α) analogue widely utilized as a first-line topical treatment for open-angle glaucoma[1]. The industrial synthesis of Latanoprost relies heavily on the structural manipulation of Corey lactone derivatives[2]. Because the biological efficacy of prostaglandins is entirely dependent on their spatial geometry, maintaining strict stereochemical control during synthesis is paramount.

Regulatory standards require the final Active Pharmaceutical Ingredient (API) to be substantially free of isomers, specifically mandating that the 5,6-trans isomer and the 15S-epimer remain below 0.1%[3]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool to validate the regioselectivity, stereochemistry, and isomeric purity of Latanoprost and its key synthetic intermediates. This protocol outlines a causality-driven, self-validating NMR workflow designed for drug development professionals.

Synthetic Workflow & Analytical Nodes

The synthesis of Latanoprost proceeds through several highly conserved intermediates. Characterization at each node ensures that stereochemical inversions or epimerizations are detected before downstream processing.

Synthetic_Workflow A Corey Lactone Diol (Starting Material) B 15-Keto Intermediate (HWE Condensation) A->B Swern Oxidation & HWE Reaction C Latanoprost Acid (Reduction & Deprotection) B->C Stereoselective Reduction & Wittig Olefination D Latanoprost (Target API) C->D Esterification (2-Iodopropane)

Fig 1: Synthetic workflow of Latanoprost from Corey Lactone Diol, highlighting key intermediates.
  • Corey Lactone Diol : Establishes the foundational cis/trans relationships on the cyclopentane ring[2].

  • 15-Keto Intermediate : The product of a Horner-Wadsworth-Emmons (HWE) condensation, establishing the lower alkyl chain[4].

  • Latanoprost Acid : Formed via Wittig olefination and chemoselective reduction. Distinguishing the 15R/15S epimers at this stage is critical[2].

The Logical Framework of the NMR Protocol

To achieve regulatory-grade analytical confidence, the NMR protocol must move sequentially from basic connectivity to complex spatial mapping.

NMR_Workflow S1 Sample Prep (CDCl3, TMS) S2 1D NMR (1H, 13C) Shift Analysis S1->S2 S3 2D NMR (COSY, HSQC) Connectivity S2->S3 S4 2D NOESY Stereocenter Validation S3->S4 S5 qNMR Isomeric Purity S4->S5

Fig 2: Sequential NMR analysis workflow for structural and stereochemical validation.

Step-by-Step Experimental Methodology

Step 1: Sample Preparation & Solvation
  • Action : Dissolve 20–25 mg of the intermediate (for 1H) or 60–80 mg (for 13C/2D) in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality : Latanoprost and its precursors are highly lipophilic, viscous oils[1]. CDCl3​ ensures complete monomolecular solvation. Poor solvents lead to the formation of micellar aggregates, which restrict molecular tumbling and cause severe line broadening, obscuring critical multiplet splitting. TMS provides an unambiguous zero-point reference to ensure chemical shift reproducibility[1].

Step 2: Probe Tuning & Shimming (Self-Validation)
  • Action : Insert the sample, lock onto the deuterium signal of CDCl3​ , tune the probe, and execute gradient shimming.

  • Causality : High magnetic field homogeneity is required to resolve the complex scalar couplings of the cyclopentane ring.

  • Validation Check : The 1H signal of residual CHCl3​ (7.26 ppm) must exhibit a linewidth at half-height ( ν1/2​ ) of < 1.0 Hz. If the line is broader, re-shim the magnet.

Step 3: 1D 1 H and 13 C Acquisition
  • Action : Acquire standard 1D spectra using the parameters outlined in Table 1.

  • Causality : 1D spectra provide the primary fingerprint of the molecule. The presence of the isopropyl ester methine proton (~5.0 ppm) confirms successful final esterification, while the aromatic protons (~7.25 ppm) confirm the integrity of the phenylpentyl tail[3].

Step 4: Stereochemical Validation via 2D NOESY
  • Action : Acquire a 2D NOESY spectrum with a mixing time of 400 ms.

  • Causality : NOESY is the only way to definitively prove the relative stereochemistry of the cyclopentane ring without X-ray crystallography. A 400 ms mixing time allows sufficient cross-relaxation between protons close in space (< 5 Å) without excessive spin diffusion. Cross-peaks between H-8 and H-12 confirm the trans relationship of the side chains, while cross-peaks between H-9 and H-11 confirm the cis diol configuration.

Step 5: Quantitative Isomeric Purity Analysis (qNMR)
  • Action : Acquire a 1H spectrum with a relaxation delay (D1) of 30 seconds.

  • Causality : To quantify trace impurities like the 15S-isomer or the 5,6-trans isomer at the 0.1% threshold[3], the relaxation delay must exceed 5 times the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton. A 30-second D1 ensures >99% recovery of bulk magnetization, preventing signal integration errors caused by differential saturation.

Quantitative Data Summaries

Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)

Parameter 1 H NMR (Standard) 13 C NMR2D NOESYqNMR ( 1 H Purity)
Spectral Width (ppm) -2 to 14-10 to 220-2 to 14-2 to 14
Relaxation Delay (D1) 1.0 s2.0 s1.5 s 30.0 s
Number of Scans (NS) 16 - 32512 - 102416 - 32 (per t1​ )64 - 128
Acquisition Time (AQ) ~3.0 s~1.5 s~0.15 s~4.0 s
Mixing Time ( d8​ ) N/AN/A300 - 500 msN/A

Table 2: Diagnostic Chemical Shifts for Latanoprost and Intermediates ( CDCl3​ , TMS)

Structural MotifNucleusTypical Shift Range (ppm)MultiplicityDiagnostic Significance
Ester Methine (C1) 1 H4.95 - 5.05SeptetConfirms isopropyl esterification in final API.
Olefinic (C5=C6) 1 H5.30 - 5.60MultipletValidates Wittig olefination; used to determine cis/trans ratio.
Carbinol (C9, C11) 1 H3.90 - 4.15MultipletConfirms cyclopentane ring hydroxylations.
Carbinol (C15) 1 H3.60 - 3.70MultipletCritical for distinguishing 15R/15S epimers[2].
Aromatic (Phenyl) 1 H7.15 - 7.30Multiplet (5H)Confirms presence of the phenylpentyl tail[3].
Carbonyl (C1) 13 C173.0 - 178.0SingletTracks progression from lactone/acid to ester.

Self-Validating System Checks

Do not proceed with data interpretation unless the acquired spectra pass the following internal quality control gates:

  • Signal-to-Noise (S/N) Threshold : For qNMR, the S/N ratio for the C15 carbinol proton must exceed 250:1. If it does not, double the number of scans (NS) until this threshold is met, ensuring that trace 15S-isomers remain above the Limit of Quantitation (LOQ)[1].

  • Phase and Baseline Fidelity : The baseline must be perfectly flat from -2 to 14 ppm without heavy polynomial correction. A rolling baseline invalidates quantitative integration.

  • Solvent Suppression Avoidance : Do not use presaturation or solvent suppression techniques for CHCl3​ , as these pulse sequences can inadvertently saturate nearby analyte signals via the Nuclear Overhauser Effect (NOE), destroying quantitative accuracy.

References[4]US6689901B2 - Process and intermediates to prepare latanoprost - Google Patents[5]A new chemoenzymatic approach to the synthesis of Latanoprost and Bimatoprost - AIR Unimi[2]A Facile and Efficient Synthesis of (15R)-Latanoprost from Chiral Precursor Corey Lactone Diol - Indian Academy of Sciences[1]Development of a Stable Latanoprost Solution for Use as Eye Drops - ThaiScience[3]PROCESS FOR THE PREPARATION OF LATANOPROSTENE BUNOD AND INTERMEDIATE THEREOF AND COMPOSITIONS COMPRISING THE SAME - Googleapis.com

Sources

Method

Application Notes &amp; Protocols for the Scale-Up Synthesis of Latanoprost Prostaglandin Intermediates

Introduction: Latanoprost, a prostaglandin F2α analogue, is a leading therapeutic agent for the management of glaucoma and ocular hypertension. Its complex molecular architecture, featuring a cyclopentane core with two s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Latanoprost, a prostaglandin F2α analogue, is a leading therapeutic agent for the management of glaucoma and ocular hypertension. Its complex molecular architecture, featuring a cyclopentane core with two stereochemically defined side chains, presents significant challenges for large-scale chemical synthesis. This guide provides a detailed overview of established and innovative methods for the scale-up synthesis of key intermediates in the production of latanoprost. We will delve into the critical chemical transformations, process optimization strategies, and purification techniques essential for efficient and reproducible manufacturing. The protocols and discussions herein are grounded in established chemical principles and supported by peer-reviewed literature and patent filings, offering researchers and drug development professionals a comprehensive resource for their work.

The synthesis of latanoprost and other prostaglandins has been a subject of intense research for decades, leading to the development of numerous synthetic routes.[1] A cornerstone of many industrial syntheses is the use of the Corey lactone, a versatile bicyclic intermediate that allows for the stereocontrolled introduction of the requisite functional groups.[2][3][4] This guide will focus on synthetic strategies that begin with or utilize derivatives of the Corey lactone, as this approach has been extensively validated for large-scale production.[5]

Overall Synthetic Strategy: A Convergent Approach

The industrial synthesis of latanoprost typically follows a convergent strategy, where the α-chain and ω-chain are synthesized separately and then coupled to a central cyclopentane core. This approach allows for greater flexibility and efficiency, as the individual fragments can be prepared and purified independently before the final coupling steps. The Corey lactone serves as a key precursor to the cyclopentane core, with its stereochemistry pre-defined.[2]

Diagram: Convergent Synthesis of Latanoprost

Latanoprost_Synthesis Corey_Lactone Corey Lactone Derivative Corey_Aldehyde Corey Aldehyde Corey_Lactone->Corey_Aldehyde Oxidation Alpha_Chain_Synthon α-Chain Synthon (Phosphonium Ylide) Latanoprost Latanoprost Alpha_Chain_Synthon->Latanoprost Omega_Chain_Synthon ω-Chain Synthon (Phosphonate Reagent) Enone_Intermediate Enone Intermediate Omega_Chain_Synthon->Enone_Intermediate Corey_Aldehyde->Enone_Intermediate Horner-Wadsworth-Emmons Olefination Latanoprost_Precursor Latanoprost Precursor Enone_Intermediate->Latanoprost_Precursor Stereoselective Reduction Latanoprost_Precursor->Latanoprost Wittig Reaction & Deprotection/Esterification

Caption: Convergent synthesis workflow for latanoprost.

Part 1: Synthesis of the Enone Intermediate via Horner-Wadsworth-Emmons Olefination

A critical step in the synthesis of latanoprost is the introduction of the ω-chain onto the cyclopentane core. This is most commonly achieved through a Horner-Wadsworth-Emmons (HWE) reaction between the "Corey aldehyde" and a suitable phosphonate reagent. The HWE reaction is favored in industrial settings over the classical Wittig reaction due to the water-soluble nature of the phosphate byproduct, which simplifies purification, and its propensity to form the desired E-alkene with high selectivity.[6][7]

Protocol 1: Oxidation of Corey Lactone to Corey Aldehyde

The Corey aldehyde is prepared by the oxidation of the primary alcohol of the Corey lactone. Various oxidizing agents can be employed; however, for scale-up, reagents that are cost-effective and offer straightforward workup procedures are preferred. The Dess-Martin periodinane (DMP) is an effective reagent for this transformation.[8]

Step-by-Step Methodology:

  • Suspend Dess-Martin periodinane (1.1-1.5 equivalents) in a suitable chlorinated solvent such as dichloromethane (DCM).

  • Cool the suspension to 0-5 °C.

  • Add the Corey lactone derivative (1 equivalent) portion-wise to the stirred suspension, maintaining the temperature below 5 °C.[8]

  • Stir the reaction mixture at 0-5 °C until thin-layer chromatography (TLC) indicates complete consumption of the starting material (typically 1-2 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Corey aldehyde. This intermediate is often used in the next step without further purification.

Protocol 2: Horner-Wadsworth-Emmons Olefination

The HWE reaction couples the Corey aldehyde with a phosphonate synthon corresponding to the desired ω-chain of latanoprost.

Step-by-Step Methodology:

  • To a suspension of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DCM at 0 °C, add the dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.1-1.3 equivalents) dropwise.[8]

  • Stir the mixture at 0 °C for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Add a solution of the crude Corey aldehyde from the previous step, dissolved in the same solvent, dropwise to the reaction mixture at 0-5 °C.[8]

  • Stir the reaction for 1-2 hours at this temperature, monitoring the progress by TLC.

  • After completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride or acetic acid to a pH of 5.[8]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude enone intermediate can be purified by column chromatography on silica gel or by crystallization.[8] Recrystallization from a solvent system like methanol can yield the enone with high purity.[9]

Part 2: Stereoselective Reduction of the Enone Intermediate

The stereochemistry of the C-15 hydroxyl group in latanoprost is crucial for its biological activity. Therefore, the stereoselective reduction of the enone intermediate is a pivotal and often challenging step in the synthesis. The desired (S)-alcohol is typically obtained through the use of chiral reducing agents.

Protocol 3: Asymmetric Reduction using (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)

(-)-B-Chlorodiisopinocampheylborane is a highly effective reagent for the stereoselective reduction of prochiral ketones, including the enone intermediate in the latanoprost synthesis, to furnish the desired (S)-alcohol with high diastereoselectivity.[9][10][11]

Step-by-Step Methodology:

  • Dissolve the enone intermediate (1 equivalent) in an anhydrous solvent such as THF.

  • Cool the solution to a low temperature, typically between -25 °C and -20 °C.[8][9]

  • Add a solution of (-)-B-chlorodiisopinocamphenylborane (1.5-2.0 equivalents) in the same solvent dropwise, maintaining the low temperature.

  • Stir the reaction mixture at this temperature for several hours until the reaction is complete as monitored by TLC or HPLC.

  • Quench the reaction by the slow addition of a suitable agent, such as methanol, at the reaction temperature.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to separate the desired 15(S)-alcohol from the minor 15(R)-diastereomer.[8] In some processes, the separation of these diastereomers can be achieved by crystallization.[12]

Table 1: Comparison of Key Reaction Parameters

StepKey ReagentsTypical SolventTemperature (°C)Typical YieldPurity
Oxidation Dess-Martin periodinaneDichloromethane0-5>95% (crude)Used directly
HWE Olefination NaH, Dimethyl (2-oxo-4-phenylbutyl)phosphonateDichloromethane/THF0-570-85%>98% after crystallization
Stereoselective Reduction (-)-B-ChlorodiisopinocampheylboraneTetrahydrofuran-25 to -2070-80%>99% de after chromatography

Part 3: Completion of the Synthesis

The final stages of the latanoprost synthesis involve the reduction of the lactone to a lactol, introduction of the α-chain via a Wittig reaction, and subsequent deprotection and esterification.

Protocol 4: Lactone Reduction and Wittig Reaction

The lactone moiety of the prostaglandin intermediate is reduced to a lactol (a cyclic hemiacetal) using a hydride reducing agent. This lactol is then directly subjected to a Wittig reaction to install the α-chain.

Step-by-Step Methodology:

  • Dissolve the 15(S)-alcohol intermediate (1 equivalent) in an anhydrous solvent like toluene.

  • Cool the solution to a very low temperature, typically -78 °C.

  • Add a solution of diisobutylaluminum hydride (DIBAL-H) (1.1-1.5 equivalents) in toluene dropwise, maintaining the temperature below -70 °C. The use of DIBAL-H at very low temperatures is a known challenge for scale-up due to the highly exothermic nature of the reaction.[8]

  • Stir the reaction at this temperature for 1-2 hours.

  • The resulting lactol is then reacted in situ with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide and a strong base like potassium tert-butoxide.

  • After the Wittig reaction is complete, the reaction is quenched, and the product is worked up.

Protocol 5: Final Deprotection and Esterification

The protecting groups on the hydroxyl functions are removed, and the carboxylic acid is esterified to yield latanoprost.

Step-by-Step Methodology:

  • The protecting groups (e.g., silyl ethers, benzoates) are removed under appropriate conditions (e.g., fluoride source for silyl ethers, hydrolysis for esters).

  • The resulting latanoprost acid is then esterified. A common method involves reacting the acid with isopropyl iodide in the presence of a base like cesium carbonate in a solvent such as DMF.[8]

  • The final product, latanoprost, is purified by preparative HPLC to achieve the high purity required for pharmaceutical applications.[13][14]

Diagram: Key Stereoselective Reduction

Stereoselective_Reduction Enone Enone Intermediate (C-15 Ketone) S_Alcohol Desired 15(S)-Alcohol Enone->S_Alcohol Major Product R_Alcohol Minor 15(R)-Alcohol Enone->R_Alcohol Minor Product Reducing_Agent (-)-B-Chlorodiisopinocampheylborane Reducing_Agent->Enone

Sources

Application

Application Note: Advanced Crystallization Strategies for the Isolating Latanoprost Precursors

Introduction Latanoprost, a blockbuster prostaglandin F2α analogue utilized in the management of glaucoma, presents a notorious manufacturing bottleneck: both the final active pharmaceutical ingredient (API) and its free...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Latanoprost, a blockbuster prostaglandin F2α analogue utilized in the management of glaucoma, presents a notorious manufacturing bottleneck: both the final active pharmaceutical ingredient (API) and its free acid form are highly viscous, non-crystallizable oils (1)[1]. Consequently, achieving the stringent stereochemical and chemical purity required for ophthalmic APIs via late-stage chromatography is both laborious and economically inefficient.

To bypass this limitation, modern synthetic workflows shift the purification burden upstream. By designing and isolating highly crystalline precursors—such as bicyclic enals, Corey lactone derivatives, and 1,9-lactones—chemists can leverage crystallization to purge enantiomeric and diastereomeric impurities. This application note details the mechanistic rationale and self-validating protocols for isolating these critical intermediates.

Mechanistic Insights: The Thermodynamics of Precursor Crystallization

The success of latanoprost precursor crystallization hinges on exploiting structural rigidity to amplify solubility differences between target isomers and impurities.

  • Enantiomeric Enrichment via Bicyclic Enals : In modern organocatalytic routes, the key bicyclic enal intermediate is typically generated at ~98% enantiomeric excess (ee). Crystallization from toluene leverages the self-disproportionation of enantiomers (SDE). The homochiral crystal lattice is thermodynamically favored, allowing the minor enantiomer to be entirely rejected into the mother liquor, yielding 100% ee crystals (2)[2].

  • Diastereomeric Purging via 1,9-Lactonization : Prostaglandin free acids are oils due to the high conformational flexibility of their α- and ω-chains. By performing a Corey-Nicolaou lactonization, the molecule is locked into a rigid 1,9-macrolide framework. This rigidification dramatically increases the melting point. Crucially, the crystal lattice of the 1,9-lactone strictly excludes the unwanted 5,6-trans isomer, reducing its concentration to <0.1% (1)[1].

Workflow Diagram

G A Succinaldehyde (Starting Material) B Organocatalytic Aldol Reaction A->B C Bicyclic Enal (Crude, 98% ee) B->C D Toluene Crystallization (SDE to 100% ee) C->D E Side-Chain Addition & 1,9-Lactonization D->E F 1,9-Lactone Precursor (Purges trans-isomer) E->F G Latanoprost API (High Purity Oil) F->G

Workflow of latanoprost precursor crystallization isolating high-purity intermediates.

Experimental Protocols

Protocol 1: Toluene Crystallization of the Bicyclic Enal Intermediate

Context: This protocol upgrades the optical purity of the bicyclic enal from 98% ee to 100% ee, serving as a highly cost-effective alternative to chiral chromatography (2)[2].

Step-by-Step Methodology:

  • Dissolution : Transfer 114 g of crude bicyclic enal (light brown solid, 98% ee) into a 1 L jacketed glass reactor. Add 300 mL of anhydrous toluene[2].

  • Heating : Heat the suspension to 85 °C under gentle agitation (150 rpm) until complete dissolution is achieved. Causality: Toluene provides a steep solubility curve for the enal. Heating ensures the complete breakdown of any kinetically trapped amorphous aggregates.

  • Controlled Cooling : Program the reactor to cool from 85 °C to 23 °C at a slow, linear rate (e.g., overnight)[2]. Causality: A slow cooling ramp is critical to prevent "oiling out" (liquid-liquid phase separation), ensuring the molecules have sufficient time to orient into the thermodynamically stable homochiral lattice.

  • Isolation : Filter the pale yellow crystals using a sintered glass funnel under vacuum. Wash the filter cake with 50 mL of ice-cold toluene.

  • Drying : Dry the crystals in a vacuum oven at 40 °C for 12 hours to yield ~105 g of product[2].

Self-Validation & Quality Control:

  • Mother Liquor Assay : Analyze the mother liquor via chiral HPLC. A successful SDE crystallization will show a disproportionately high concentration of the minor enantiomer in the filtrate.

  • Thermal Analysis : Perform Differential Scanning Calorimetry (DSC) on the dried crystals. A sharp endothermic melting peak confirms the absence of solvent inclusions and amorphous domains.

Protocol 2: Hexane/Ethyl Acetate Crystallization of Protected Corey Lactone

Context: Purification of the p-phenylbenzoyl-protected Corey lactone intermediate (Compound 9a), a critical juncture in the traditional latanoprost synthesis (3)[3].

Step-by-Step Methodology:

  • Trituration : Treat the crude oily reaction residue with diethyl ether to precipitate the bulk crude solid. Filter and dry[3].

  • Solvent Mixing : In a round-bottom flask, dissolve the crude solid in a pre-mixed solvent system of Hexane and Ethyl Acetate (4:1 v/v) at 50 °C[3]. Causality: Ethyl acetate acts as the good solvent, dissolving polar impurities, while the non-polar hexane acts as the anti-solvent, driving the supersaturation of the target lactone. The 4:1 ratio is the empirical "sweet spot" for maximizing yield without co-precipitating impurities.

  • Crystallization : Remove the heat source and allow the solution to cool to room temperature over 4 hours. Seed crystals may be added at 40 °C to induce controlled nucleation.

  • Harvesting : Filter the resulting white crystals and wash with cold Hexane/EtOAc (9:1 v/v). Dry under reduced pressure to constant weight.

Self-Validation & Quality Control:

  • Optical Rotation : Measure the specific rotation [α]D20​ . It must read −107∘ (c 1.0, MeCN) with a melting point of 103-105 °C[3]. Any deviation indicates incomplete rejection of diastereomeric impurities.

Quantitative Data Summary

PrecursorSolvent SystemInitial PurityFinal PurityYield / RecoveryKey Function
Bicyclic Enal Toluene98% ee100% ee>90% recoveryEnantiomeric enrichment via SDE
Protected Corey Lactone (9a) Hexane/EtOAc (4:1)Crude Oil>99% (mp 103-105 °C)89% yieldDiastereomeric purification
1,9-Lactone VariousMixed isomers<0.1% 5,6-trans isomerHighPurging of trans-alkene isomers

Conclusion

Because latanoprost itself resists crystallization, the burden of purity must be shifted to its synthetic precursors. By meticulously controlling the crystallization thermodynamics of intermediates like the bicyclic enal and the 1,9-lactone, chemists can systematically purge both enantiomeric and diastereomeric impurities. Implementing these self-validating protocols ensures that the final API meets stringent regulatory standards without an over-reliance on preparative chromatography.

References

  • Source: ACS Publications (Organic Process Research & Development)
  • Title: Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs Source: PMC - NIH URL
  • Source: Google Patents (Finetech Pharmaceutical)

Sources

Method

Stereoselective Wittig Olefination in Latanoprost Intermediate Synthesis: Protocol and Mechanistic Insights

Introduction and Synthetic Context Latanoprost is a potent prostaglandin F2α (PGF2α) analogue utilized globally as an ophthalmic solution for the management of open-angle glaucoma and ocular hypertension[1]. The industri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Synthetic Context

Latanoprost is a potent prostaglandin F2α (PGF2α) analogue utilized globally as an ophthalmic solution for the management of open-angle glaucoma and ocular hypertension[1]. The industrial and laboratory-scale synthesis of latanoprost heavily relies on the versatile Corey lactone platform. A defining and critical step in this synthetic sequence is the installation of the upper α -chain via a Wittig reaction[2].

This specific olefination must establish a cis ( Z ) double bond at the C5-C6 position with extremely high stereoselectivity. Because the biological efficacy of latanoprost is highly dependent on this precise spatial orientation, understanding the causality behind the reaction conditions—specifically reagent selection, stoichiometric ratios, and thermal dynamics—is essential for any drug development professional or synthetic chemist working with prostanoids.

Mechanistic Insights & Causality

To move beyond a simple procedural recipe, one must understand the chemical logic governing this transformation. The Wittig olefination of the Corey lactol derivative operates under strict kinetic control to yield the desired Z -alkene.

Reagent Selection and Double Deprotonation

The standard Wittig reagent for this step is (4-carboxybutyl)triphenylphosphonium bromide . Unlike simple alkyl phosphonium salts, this reagent contains a terminal carboxylic acid moiety. Consequently, the generation of the active phosphorane (ylide) requires a strong base to achieve a double deprotonation —the first equivalent deprotonates the carboxylic acid to form a carboxylate salt, and the second deprotonates the α -carbon to generate the ylide[3].

Potassium tert-butoxide (t-BuOK) is the industry-standard base for this transformation[4]. Its selection is highly intentional:

  • Steric Bulk: The bulky tert-butoxide anion is highly basic but non-nucleophilic, preventing unwanted side reactions (such as attack on the sensitive lactol ring).

  • Lithium-Free Environment: The use of a potassium base rather than a lithium base (like n -BuLi) is critical. Lithium ions strongly coordinate with the oxaphosphetane intermediate, promoting thermodynamic equilibration that leads to the undesired E -alkene. Potassium salts dissociate more readily in tetrahydrofuran (THF), preserving the kinetic pathway[5].

Substrate Equilibrium

The substrate is a Corey lactol (hemiacetal), which exists in dynamic equilibrium with its open-chain hydroxy-aldehyde tautomer. The ylide selectively attacks the highly electrophilic aldehyde. As the aldehyde is consumed, Le Chatelier's principle drives the equilibrium forward until all the lactol is converted into the target latanoprost acid intermediate[2].

Thermal Dynamics and Kinetic Control

Because the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide is "non-stabilized" (lacking an electron-withdrawing group conjugated to the carbanion), it reacts via an erythro-oxaphosphetane intermediate. To ensure that this intermediate undergoes rapid syn-elimination to the Z -alkene without reverting or equilibrating, the olefination must be conducted at sub-zero temperatures (typically -15 °C to -20 °C)[4]. This thermal suppression not only maximizes the Z/E ratio but also prevents base-catalyzed epimerization of the cyclopentyl stereocenters.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric and environmental parameters required to achieve a self-validating, high-yield Wittig olefination.

ParameterValue / ReagentMechanistic Rationale
Substrate Corey Lactol Derivative (1.0 eq)Open-chain aldehyde tautomer acts as the electrophile.
Wittig Reagent (4-carboxybutyl)triphenylphosphonium bromide (2.15 - 3.0 eq)Non-stabilized ylide precursor; dictates Z -alkene formation[3].
Base Potassium tert-butoxide (4.0 - 6.0 eq)Ensures double deprotonation; non-nucleophilic nature protects the substrate[3].
Solvent Anhydrous THFPolar aprotic environment; stabilizes the oxaphosphetane transition state.
Ylide Gen. Temp 0 °C to 20 °CProvides sufficient thermal energy for complete deprotonation.
Olefination Temp -15 °C to -20 °CEnforces kinetic control; minimizes E -isomer and epimerization[4].
Expected Yield 65% - 85%Reflects efficient syn-elimination and optimized isolation[2].
Target Z / E Ratio > 95:5Validates the kinetic suppression of thermodynamic equilibration.

Process Workflow Visualization

WittigWorkflow YlideGen 1. Ylide Generation Phosphonium Salt + t-BuOK Solvent: THF (0 °C) Cooling 2. Thermal Equilibration Cool reaction mixture to -15 °C YlideGen->Cooling Orange ylide solution forms LactolAdd 3. Substrate Addition Dropwise addition of Corey Lactol Cooling->LactolAdd Prevents E-isomer formation Reaction 4. Wittig Olefination Stir at -15 °C for 2-3 h LactolAdd->Reaction Oxaphosphetane formation Workup 5. Quench & Extraction Ice water quench, MTBE extraction Reaction->Workup syn-elimination (Kinetic Control) Product 6. Latanoprost Acid High Z/E Ratio (>95:5) Workup->Product Isolation & Validation

Fig 1: Logical workflow of the stereoselective Wittig olefination in latanoprost synthesis.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Built-in quality control checkpoints ensure that each phase of the reaction has succeeded before proceeding to the next, thereby protecting the high-value chiral intermediate.

Phase 1: Ylide Generation
  • Preparation: Suspend (4-carboxybutyl)triphenylphosphonium bromide (3.0 eq) in anhydrous THF (approx. 15 mL per gram of substrate) in a flame-dried, nitrogen-purged round-bottom flask.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Add a 1.0 M solution of potassium tert-butoxide in THF (6.0 eq) dropwise over 30 minutes.

    • Causality Note: Dropwise addition prevents localized exothermic spikes that could degrade the ylide.

  • Activation: Stir the mixture at 0 °C for 45 minutes. The suspension will transition into a deep red/orange solution, visually validating the successful formation of the active ylide[2].

Phase 2: Stereoselective Olefination
  • Thermal Equilibration: Cool the deep orange ylide solution to -15 °C using a dry ice/ethylene glycol bath. Allow 15 minutes for the internal temperature to stabilize[4].

  • Substrate Addition: Dissolve the Corey lactol derivative (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture, maintaining the internal temperature strictly below -10 °C[2].

  • Reaction: Stir the mixture at -15 °C for 2 to 3 hours.

  • Validation Checkpoint 1 (In-Process Control): Withdraw a 50 µL aliquot, quench in 1 mL of water/MTBE (1:1), and analyze the organic layer via TLC (Dichloromethane:Methanol 95:5). The reaction is complete when the lactol spot is entirely consumed.

Phase 3: Quench and Workup
  • Quenching: Pour the cold reaction mixture slowly into rapidly stirring ice water (approx. 3x the reaction volume) to safely quench the excess ylide and base[2].

  • Washing: Extract the aqueous phase with tert-butyl methyl ether (MTBE) to remove triphenylphosphine oxide and unreacted neutral organic impurities. Discard the organic layer.

  • Acidification: Carefully acidify the aqueous phase to pH 3.0–4.0 using 1M NaHSO₄ or 1M HCl.

    • Causality Note: Acidification protonates the newly formed latanoprost acid, driving it into the organic phase during the final extraction.

  • Extraction: Extract the acidified aqueous phase thoroughly with MTBE (3x).

  • Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 25 °C to yield the crude latanoprost acid as a yellow oil[2].

  • Validation Checkpoint 2: Analyze the crude product via HPLC to confirm the Z/E ratio is >95:5 before proceeding to the final isopropyl esterification step.

References

  • A Facile and Efficient Synthesis of (15R)
  • Source: New Drug Approvals (newdrugapprovals.org)
  • Source: European Patent Office (googleapis.com)
  • Source: Google Patents (google.com)
  • Source: Organic Process Research & Development - ACS Publications (acs.org)

Sources

Application

Application Note: Advanced Synthetic Protocols for Latanoprost API Production via Corey Lactone Diol

Executive Summary & Mechanistic Rationale Latanoprost is a highly potent prostaglandin F2α (PGF2α) analogue and a blockbuster therapeutic agent utilized for the management of open-angle glaucoma and ocular hypertension[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Latanoprost is a highly potent prostaglandin F2α (PGF2α) analogue and a blockbuster therapeutic agent utilized for the management of open-angle glaucoma and ocular hypertension[1]. The architectural complexity of the latanoprost molecule—featuring a functionalized cyclopentane core with four contiguous stereocenters, a top alpha-chain containing a Z-alkene, and a bottom omega-chain with a specific (15R) stereocenter—demands a rigorously controlled synthetic strategy.

The industry-standard approach leverages Corey lactone diol (typically protected at the secondary alcohol as a benzoate or p-phenylbenzoate) as the chiral pool precursor. This bicyclic lactone perfectly maps onto the cyclopentane core of latanoprost, pre-installing the necessary stereochemistry. The synthetic logic follows a sequential elongation strategy:

  • Oxidation: The primary alcohol is oxidized to an aldehyde under mild conditions to prevent epimerization[2].

  • Omega-Chain Elongation: A Horner-Wadsworth-Emmons (HWE) olefination installs the lower chain[2].

  • Chemoselective Reduction: The resulting enone is reduced to establish the critical (15R) allylic alcohol, often achieved in a single step using specialized catalysts like NiCl₂/NaBH₄[3] or via chemoenzymatic approaches[4].

  • Alpha-Chain Elongation: Following the reduction of the lactone to a lactol, a Wittig reaction installs the upper chain with strict Z-alkene geometry[1].

  • Esterification: A mild alkylation yields the final isopropyl ester API[2].

This guide outlines a field-proven, self-validating workflow for researchers and process chemists scaling latanoprost API production.

Synthetic Workflow

Workflow Step1 Corey Lactone Diol (Chiral Precursor) Step2 Dess-Martin Oxidation (Aldehyde Formation) Step1->Step2 Mild Oxidation (DMP) Step3 HWE Olefination (Omega-Chain Addition) Step2->Step3 Phosphonate, NaH Step4 Stereoselective Reduction (Enone to Allylic Alcohol) Step3->Step4 NiCl2/NaBH4 Step5 DIBAL-H Reduction (Lactol Formation) Step4->Step5 DIBAL-H, -78°C Step6 Wittig Reaction (Alpha-Chain Addition) Step5->Step6 Phosphonium Ylide, KHMDS Step7 Esterification (Latanoprost API) Step6->Step7 Isopropyl Iodide, Cs2CO3

Synthetic workflow from Corey lactone diol to Latanoprost API.

Quantitative Data & Reaction Parameters

The following table summarizes the critical process parameters (CPPs) and critical quality attributes (CQAs) for each synthetic phase.

Reaction PhaseCatalyst / ReagentTemp (°C)Target Yield (%)Critical Quality Attribute (CQA)
1. Oxidation Dess-Martin Periodinane (DMP), DCM0 to 585 – 90Absence of epimerization at C-alpha.
2. HWE Olefination Phosphonate, NaH, THF0 to 2580 – 85Strict E-alkene geometry.
3. Reduction NiCl₂ / NaBH₄, Methanol-30 to 075 – 80High (15R) stereoselectivity[3].
4. Lactol Formation DIBAL-H, Toluene-7885 – 90Prevention of over-reduction to diol.
5. Wittig Reaction Phosphonium bromide, KHMDS-20 to 070 – 75>95% Z-alkene geometry (C5-C6).
6. Esterification Isopropyl iodide, Cs₂CO₃, DMF40 to 50> 95High API purity; no isomerization[2].

Step-by-Step Experimental Protocols

Oxidation to Corey Aldehyde
  • Objective: Convert the primary alcohol of the protected Corey lactone diol to an aldehyde.

  • Methodology:

    • Suspend Dess-Martin Periodinane (DMP) (1.5 eq) in anhydrous dichloromethane (DCM) and cool to 0–3 °C using an ice/water bath.

    • Add the protected Corey lactone diol portion-wise to the stirred suspension[2].

    • Stir for 40–60 minutes, allowing the temperature to naturally rise to ~14 °C.

    • Pour the mixture into a quenching solution of sodium bicarbonate and sodium thiosulfate pentahydrate in water.

    • Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Mechanistic Causality: DMP is chosen over harsher oxidants (like Jones reagent) because it provides a mild, neutral environment. This prevents the base- or acid-catalyzed epimerization of the highly sensitive alpha-chiral center adjacent to the newly formed aldehyde.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the starting material spot disappears. The Na₂S₂O₃ quench is a self-validating safety step that visibly clears the suspension by destroying unreacted hypervalent iodine species, preventing oxidative degradation during workup.

Horner-Wadsworth-Emmons (HWE) Olefination
  • Objective: Install the omega-chain to form the enone intermediate.

  • Methodology:

    • Suspend Sodium Hydride (NaH) in anhydrous THF at 0 °C.

    • Dropwise add dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.2 eq) and stir for 1 hour to generate the carbanion[2].

    • Add the cold (0–5 °C) solution of Corey aldehyde (from Step 4.1) dropwise.

    • Stir for 1 hour, filter through Celite, and acidify with acetic acid to pH 5.

  • Mechanistic Causality: The HWE reaction utilizes a phosphonate ester rather than a standard Wittig reagent because the bulky phosphonate intermediates thermodynamically favor the formation of the E-enone, which is required for the subsequent stereoselective reduction.

  • Self-Validation: The formation of a highly UV-active spot on TLC confirms the successful conjugation of the newly formed double bond with the ketone.

Chemoselective Reduction of the Enone
  • Objective: Reduce the enone to establish the (15R) allylic alcohol and saturate the double bond.

  • Methodology:

    • Dissolve the enone intermediate in methanol and cool to -30 °C.

    • Add catalytic NiCl₂ followed by the careful, portion-wise addition of NaBH₄.

    • Stir the mixture while maintaining the temperature below 0 °C.

    • Quench with saturated NH₄Cl solution, extract with ethyl acetate, and purify via column chromatography.

  • Mechanistic Causality: The NiCl₂/NaBH₄ system is a highly efficient, low-cost catalyst that allows for the simultaneous reduction of both the keto and alkene functional groups in a single step, while establishing the (15R) stereocenter with high diastereoselectivity[3]. (Note: Biocatalytic alternatives using Pichia anomala enzymes can also achieve this with exquisite stereocontrol[4]).

  • Self-Validation: Chiral HPLC must be utilized here to quantify the diastereomeric excess (d.e.) of the (15R) over the undesired (15S) epimer.

Lactone Reduction to Lactol
  • Objective: Convert the lactone core into a hemiacetal (lactol) to prepare for the alpha-chain Wittig reaction.

  • Methodology:

    • Dissolve the intermediate in anhydrous toluene and cool strictly to -78 °C.

    • Add Diisobutylaluminum hydride (DIBAL-H, 1.5 M in toluene) dropwise over 30 minutes.

    • Stir for 1 hour at -78 °C.

    • Quench by the slow addition of methanol, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate).

    • Warm to room temperature and stir vigorously for 2 hours.

  • Mechanistic Causality: Temperature control is paramount. At -78 °C, the tetrahedral aluminum intermediate is stable and does not collapse into an aldehyde. This prevents a second equivalent of DIBAL-H from over-reducing the molecule into an open-chain diol.

  • Self-Validation: The vigorous stirring with Rochelle's salt is a critical validation step; the formation of two distinct, clear layers indicates the complete breakdown of the aluminum emulsion, ensuring maximum product recovery without physical entrapment.

Wittig Olefination (Alpha Chain)
  • Objective: Install the upper carboxylic acid chain with strict Z-alkene geometry.

  • Methodology:

    • Suspend (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF and cool to 0 °C.

    • Add Potassium hexamethyldisilazide (KHMDS) to generate the ylide (solution turns deep orange/red).

    • Cool the mixture to -20 °C and add the lactol (from Step 4.4) dissolved in THF.

    • Stir for 2 hours, quench with water, and acidify to extract the latanoprost acid.

  • Mechanistic Causality: Utilizing an unstabilized ylide under salt-free or specific basic conditions (KHMDS) kinetically favors the formation of the Z-alkene via an oxaphosphetane intermediate. This Z-geometry is an absolute requirement for the biological efficacy of the API[1].

  • Self-Validation: NMR analysis of the crude mixture is required to confirm the Z/E ratio is > 95:5. The disappearance of the deep red color of the ylide serves as a visual indicator of reaction progression.

Esterification to Latanoprost API
  • Objective: Convert latanoprost acid to its isopropyl ester form.

  • Methodology:

    • Dissolve the latanoprost acid in anhydrous DMF.

    • Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) and Isopropyl Iodide (2.0 eq).

    • Stir the mixture at 40–50 °C for 2–3 hours[2].

    • Pour the mixture into a stirred solution of 2M aqueous NaHSO₄, ice, and ether.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate.

    • Purify via silica gel chromatography (hexane/ethyl acetate) to yield pure Latanoprost.

  • Mechanistic Causality: Cs₂CO₃ is utilized because the large ionic radius of the cesium cation creates a highly polarizable, "naked" carboxylate anion. This enables rapid S_N2 displacement on the isopropyl iodide at moderate temperatures, avoiding strongly basic conditions that could isomerize the sensitive C5-C6 Z-double bond or trigger elimination reactions[2].

  • Self-Validation: Complete consumption of the polar acid spot on TLC (Rf ~0.1) to the non-polar ester spot (Rf ~0.6) confirms reaction completion. Final API validation requires chiral HPLC to certify the absence of (15S)-epimers and E-isomers.

References

  • A Facile and Efficient Synthesis of (15R)-Latanoprost from Chiral Precursor Corey Lactone Diol. Indian Academy of Sciences.
  • US6927300B2 - Process for the preparation of Latanoprost.
  • Synthesis of Prostaglandin Analogues, Latanoprost and Bimatoprost, Using Organocatalysis via a Key Bicyclic Enal Intermediate.
  • A new chemoenzymatic approach to the synthesis of Latanoprost and Bim

Sources

Technical Notes & Optimization

Troubleshooting

Latanoprost Synthesis Support Center: Yield Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for latanoprost intermediate synthesis. Latanoprost, a blockbuster prostaglandin F2α analogue used to treat glaucoma, presents significant synthetic challenges due to its multiple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for latanoprost intermediate synthesis. Latanoprost, a blockbuster prostaglandin F2α analogue used to treat glaucoma, presents significant synthetic challenges due to its multiple stereocenters and complex cyclopentane core[1]. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize intermediate yields.

Synthesis Workflow & Bottleneck Analysis

The traditional Corey lactone route to latanoprost is robust but suffers from step-count attrition and stereoselectivity bottlenecks[1][2]. The diagram below illustrates the critical junctions where yield drops typically occur.

G Start Corey Lactone Diol (Starting Material) Oxidation Swern Oxidation (Yield Bottleneck 1) Start->Oxidation Enone Enone Intermediate Oxidation->Enone Reduction Stereoselective C-15 Reduction (Yield Bottleneck 2) Enone->Reduction EpimerR 15(R)-Alcohol (Desired Product) Reduction->EpimerR Optimized (Chiral Catalyst/L-Selectride) EpimerS 15(S)-Epimer (Impurity) Reduction->EpimerS Non-selective Reduction Wittig Wittig Reaction Upper Side Chain EpimerR->Wittig Latanoprost Latanoprost (Final Product) Wittig->Latanoprost

Logical workflow of latanoprost synthesis highlighting critical yield bottlenecks.

Troubleshooting Guide & FAQs

Q1: We are experiencing low overall yields during the reduction of the enone intermediate to the C-15 alcohol. The 15(S) epimer is forming at unacceptable levels (>15%). How can we improve the diastereomeric excess (de) of the 15(R) epimer? A: The formation of the 15(S)-latanoprost impurity is a classic stereoselectivity issue during the reduction of the C-15 ketone[2]. When using standard sodium borohydride ( NaBH4​ ), the hydride attack lacks facial selectivity, leading to a near 1:1 mixture of epimers[2]. Causality & Solution: To favor the 15(R) isomer, you must employ bulky, stereoselective reducing agents like L-Selectride at cryogenic temperatures, or utilize a chiral catalyst[2]. Alternatively, a highly efficient one-pot reduction of both the keto and alkene functional groups can be achieved using NiCl2​/NaBH4​ in methanol[3]. The in situ generation of nickel boride ( Ni2​B ) coordinates with the substrate, directing the hydride delivery and significantly improving the yield of the desired 15(R) configuration while reducing the overall step count[3].

Q2: Our traditional Corey lactone synthesis is too long (17+ steps), resulting in a cumulative yield drop. Are there validated organocatalytic alternatives to shorten the route? A: Yes. The traditional Corey method is reliable but highly susceptible to step-count attrition[1]. Recent advancements utilize an asymmetric domino Michael-Michael reaction[4]. Causality & Solution: By using (S)-diphenylprolinol silyl ether as an organocatalyst, the bulky silyl ether group effectively shields one face of the enamine intermediate[5]. This steric hindrance forces a highly enantioselective formal [3+2] cycloaddition. This method constructs the core substituted cyclopentanone derivative in a single pot, yielding the Corey lactone in 50% overall yield (>99% ee) in just 152 minutes[5]. Transitioning to this bicyclic enal intermediate route can reduce the total synthesis of latanoprost to just 7-8 steps[1].

G Aldehyde 3-(dimethylphenylsilyl)propenal Catalyst (S)-diphenylprolinol silyl ether (Organocatalyst) Aldehyde->Catalyst Ester Ethyl 4-oxo-2-pentenoate Ester->Catalyst Enamine Enamine Intermediate (Sterically Shielded) Catalyst->Enamine Michael Addition 1 Cyclopentanone Core Substituted Cyclopentanone (>99% ee, 85% Yield) Enamine->Cyclopentanone Intramolecular Michael 2

Organocatalytic domino Michael-Michael reaction pathway for Corey lactone synthesis.

Q3: When attempting biocatalytic reductions of the ketoprostaglandin intermediate, our yields of Lactondiol L (the latanoprost precursor) are inconsistent. How do we optimize this? A: Chemoenzymatic approaches using yeasts like Pichia anomala are highly sensitive to the co-substrate used for enzymatic cofactor regeneration[6]. Causality & Solution: The stereoselectivity and yield of the carbonyl reduction depend heavily on the metabolic flux of the yeast[6]. If you are using glucose or glycerol, the pathway favors Lactondiol B (useful for bimatoprost, 3'S configuration)[6]. To shift the equilibrium and stereoselectivity toward Lactondiol L (3'R configuration, required for latanoprost), switch your co-substrate to fumaric acid[6]. Under optimized conditions (0.1 mM phosphate buffer, pH 7.0, 28 °C, with 1.5 g/L fumaric acid), Pichia anomala yields 82% of Lactondiol L with 97% de[6].

Standard Operating Protocols

Protocol A: One-Pot Chemoselective Reduction using NiCl2​/NaBH4​

Mechanism:In situ formation of catalytic nickel boride ( Ni2​B ) allows for the concerted, stereoselective reduction of conjugated enones[3][7]. Self-Validation Check: The transition of the solution from pale green to black confirms the active generation of the Ni2​B catalyst.

  • Preparation: Dissolve 1.0 eq of the enone intermediate in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere[3].

  • Catalyst Addition: Add 0.1 eq of Nickel(II) chloride hexahydrate ( NiCl2​⋅6H2​O ) to the solution. Stir until completely dissolved (the solution will appear pale green)[3].

  • Cryogenic Cooling: Cool the reaction vessel to -30 °C using a dry ice/acetonitrile bath. Critical Step: Strict temperature control is vital to prevent the over-reduction of the lactone ring[7].

  • Reduction: Slowly add 1.5 eq of Sodium Borohydride ( NaBH4​ ) in small portions over 30 minutes. The solution will turn black, indicating the formation of the active Ni2​B catalyst[3].

  • Monitoring: Stir for 2 hours at -30 °C. Monitor reaction completion via TLC (Ethyl Acetate:Hexane, 1:1).

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[7].

Protocol B: Organocatalytic Domino Michael-Michael Reaction

Mechanism: A secondary amine catalyst forms an enamine with the aldehyde, driving the first Michael addition, followed by an intramolecular Michael addition to close the cyclopentane ring with perfect facial selectivity[4][5].

  • Initiation: In a dry flask, combine 3-(dimethylphenylsilyl)propenal (1.0 eq) and ethyl 4-oxo-2-pentenoate (1.2 eq) in toluene[5].

  • Catalysis: Add 10 mol% of (S)-diphenylprolinol silyl ether catalyst[4].

  • Reaction: Stir at room temperature for exactly 152 minutes[5].

  • Purification: Terminate the reaction and purify via flash chromatography. This yields the core cyclopentanone in 85% yield as a single diastereoisomer (>99% ee)[4].

Quantitative Data: Yield & Efficiency Comparisons

The following table summarizes the expected yield improvements when upgrading from traditional synthetic routes to optimized catalytic and enzymatic protocols.

Synthesis StrategyKey Intermediate / StepCatalyst / ReagentExpected Yield (%)Stereoselectivity (ee/de)Time / Step Count
Traditional Corey C-15 Ketone Reduction NaBH4​ (Standard)45 - 55%~50% de (1:1 mixture)Multiple steps
Optimized Reduction Keto/Alkene Reduction NiCl2​/NaBH4​ >85%High stereoselectivity1 step (One-pot)
Organocatalytic Corey Lactone Core(S)-Diphenylprolinol silyl ether50% (Overall)>99% ee152 minutes (1 pot)
Chemoenzymatic Lactondiol LPichia anomala + Fumaric Acid82%97% de7 days

References

  • A Facile and Efficient Synthesis of (15R)-Latanoprost from Chiral Precursor Corey Lactone Diol - Indian Academy of Sciences. 3

  • Asymmetric Synthesis of Corey Lactone and Latanoprost - OUCI. 5

  • Synthesis of Prostaglandin Analogues, Latanoprost and Bimatoprost, Using Organocatalysis via a Key Bicyclic Enal Intermediate - Organic Letters (ACS Publications). 1

  • Synthesis of the Corey Lactone and Latanoprost - Thieme E-Books & E-Journals. 4

  • A new chemoenzymatic approach to the synthesis of Latanoprost and Bimatoprost - AIR Unimi. 6

  • The Unwanted Epimer: A Technical Guide to 15(S)-Latanoprost as a Latanoprost Impurity - Benchchem. 2

Sources

Optimization

Technical Support Knowledge Base: Optimizing the Wittig Reaction for Latanoprost Precursors

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical, yield-defining step in the synthesis of Latanoprost and related prostaglandin F2α (PGF2α) an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical, yield-defining step in the synthesis of Latanoprost and related prostaglandin F2α (PGF2α) analogues: the installation of the upper α-side chain via a Wittig olefination.

Achieving high Z-stereoselectivity (cis-isomer) while suppressing epimerization requires strict kinetic control and precise reagent handling. This portal addresses the thermodynamic causalities behind common failures and provides self-validating protocols for seamless scale-up.

Reaction Workflow

Fig 1. Mechanistic workflow of the Z-selective Wittig reaction for Latanoprost synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my Z/E ratio lower than expected (< 95:5) during the α-chain installation? Causality: The Wittig reaction for prostaglandin α-chains utilizes a non-stabilized ylide, which inherently favors the Z-alkene via an erythro-oxaphosphetane intermediate under kinetic control. However, the presence of lithium salts (e.g., if using LiHMDS or n-BuLi) strongly coordinates with the oxaphosphetane intermediate. This stabilization allows reversible ring-opening, leading to thermodynamic equilibration toward the threo-isomer and subsequently the E-alkene byproduct. Resolution & Self-Validation: Switch to sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu). Sodium and potassium counterions are less coordinating, "freezing" the kinetic erythro-intermediate. Using NaHMDS at 0 °C for ylide generation followed by lactol addition at -78 °C routinely yields a Z/E stereoselectivity of 99:1[1]. Alternatively, conducting the Wittig reaction at 0 °C with KOtBu has been shown to limit the trans (E) isomer to just 3%[2]. Self-Validation Checkpoint: Analyze the crude reaction mixture via HPLC or NMR before workup. A Z:E ratio of < 90:10 immediately indicates a failure in kinetic control (likely a temperature excursion or lithium contamination).

Q2: I am observing significant epimerization or degradation of the lactol precursor. How can this be mitigated? Causality: The lactol precursor (derived from the DIBAL-H reduction of the Corey lactone[3]) is essentially a cyclic hemiacetal in equilibrium with its open-chain aldehyde form. In the presence of excess strong base or at elevated temperatures, this intermediate is highly susceptible to retro-aldol cleavage and epimerization at the sensitive cyclopentane stereocenters. Resolution & Self-Validation: The phosphonium salt, (4-carboxybutyl)triphenylphosphonium bromide, contains a free carboxylic acid. It requires exactly 2.0 to 2.2 equivalents of base—one to deprotonate the acid, and one to generate the ylide[4]. Excess base will directly attack the lactol. Self-Validation Checkpoint: Titrate your base batch prior to use. During addition, the reaction must turn a deep, persistent orange-red. If the color is pale, the base has been quenched by moisture, leaving unreacted lactol. If the color is excessively dark/brown, base is in excess, risking epimerization.

Q3: What is the most efficient way to remove triphenylphosphine oxide (TPPO) during scale-up without extensive chromatography? Causality: TPPO is a stoichiometric byproduct of the Wittig olefination. While flash chromatography is standard at the bench scale, it is economically and practically unviable for pilot-scale drug development. Resolution & Self-Validation: Exploit the differential solubility of TPPO. After quenching the reaction with water and acidifying to protonate the latanoprost acid, extract the product into ethyl acetate. Concentrate the organic layer and perform a solvent swap to a non-polar solvent system, such as heptane or a mixture of MTBE/heptane. Self-Validation Checkpoint: Cool the heptane suspension to 0 °C. TPPO is highly insoluble in cold aliphatic hydrocarbons and will crash out as a white crystalline solid. Filter the solid; the filtrate will contain the highly enriched latanoprost acid precursor.

Validated Experimental Protocol: Highly Z-Selective Wittig Olefination

Objective: Install the upper α-side chain onto the lactol precursor with >95% Z-selectivity.

  • Ylide Generation: Suspend (4-carboxybutyl)triphenylphosphonium bromide (2.1 eq) in anhydrous THF under an inert argon atmosphere. Cool the suspension to 0 °C.

  • Base Addition: Dropwise add a titrated solution of NaHMDS (1.0 M in THF, 2.1 eq) or KOtBu (1.0 M in THF)[2].

    • Self-Validation Checkpoint: The solution must transition to a deep, characteristic orange-red color, confirming the formation of the active phosphorus ylide. Stir at 0 °C for 45 minutes.

  • Lactol Addition: Cool the ylide solution to -78 °C. Dissolve the lactol precursor (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise over 30 minutes to strictly maintain the internal temperature below -70 °C.

  • Coupling & Warming: Stir the reaction mixture at -78 °C for 1 hour to ensure kinetic trapping of the erythro-oxaphosphetane, then allow it to gradually warm to room temperature over 4-6 hours to drive the elimination step to completion[4].

  • Quench & Phase Separation: Quench the reaction with water. Acidify the aqueous layer (pH ~3-4) using a weak acid (e.g., sodium bisulfate or citric acid) to protonate the latanoprost acid[5]. Extract thoroughly with ethyl acetate.

    • Self-Validation Checkpoint: Verify the aqueous phase pH is between 3 and 4 using a calibrated pH meter. A higher pH will result in the product remaining in the aqueous layer as a carboxylate salt, destroying the yield.

  • TPPO Precipitation: Concentrate the combined organic layers under reduced pressure. Resuspend the crude viscous residue in cold heptane/MTBE (4:1). Stir at 0 °C for 1 hour, filter off the precipitated triphenylphosphine oxide, and concentrate the filtrate.

Quantitative Data: Reagent Matrix

Table 1: Impact of Base and Temperature on Wittig Reaction Z/E Selectivity and Yield

Base UsedCounterionYlide Gen. Temp (°C)Lactol Add. Temp (°C)Z:E RatioIsolated Yield (%)Mechanistic Impact
n-BuLi Li+0-7885:1565Strong coordination stabilizes threo-intermediate, reducing Z-selectivity.
KHMDS K+0-7892:872Reduced coordination limits equilibration, improving kinetic control.
KOtBu K+<10097:378Limits trans isomer to ~3%; highly effective for prostanoid scale-up.
NaHMDS Na+0-78>98:282Optimal balance of reactivity and strict kinetic control for the erythro-intermediate.
References
  • 6-Heptyn-1-ol: A Versatile Precursor for the Synthesis of Prostaglandin-Based Pharmaceutical Intermediates - Benchchem. 4

  • EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents. 3

  • Synthesis of the Potent Antiglaucoma Agent, Travoprost - ACS Publications. 2

  • Synthesis and Biological Properties of Novel Fluoroprostaglandin Derivatives - CHIMIA. 1

  • US7498458B2 - Process for the preparation of prostaglandins and analogues thereof - Google Patents. 5

Sources

Troubleshooting

Technical Support Center: Latanoprost Crude Intermediates Purification

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges encountered during the synthesis of Latanoprost. As a potent prostaglandin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges encountered during the synthesis of Latanoprost. As a potent prostaglandin F2α analogue, achieving the requisite high purity of Latanoprost and its intermediates is paramount for clinical safety and efficacy. This document provides in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and field-proven methodologies.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying rationale for each step.

Issue 1: Poor Resolution of Diastereomers, Particularly the 15(S)-Epimer, During Column Chromatography.

Question: My silica gel column chromatography is failing to provide baseline separation between the desired (15R)-Latanoprost intermediate and its (15S)-epimer. What adjustments can I make to my protocol?

Answer: The co-elution of the 15(S)-epimer is a frequent and critical challenge due to the subtle stereochemical differences between the two molecules.[1] Here’s a systematic approach to improving separation:

Probable Causes & Solutions:

  • Inadequate Stationary Phase Selectivity: Standard silica gel may not possess the necessary selectivity for these closely related epimers.

    • Solution 1: Specialized Stationary Phases: Consider using a chiral stationary phase for your column chromatography. Derivatized amylose or cellulose polymers coated on silica have shown success in separating prostaglandin isomers.[2][3]

    • Solution 2: Normal-Phase HPLC: For more challenging separations, transitioning to a normal-phase HPLC system with an amino (NH2) column can provide the necessary resolution.[1]

  • Suboptimal Mobile Phase Composition: The polarity and composition of your eluent are critical for achieving differential migration of the epimers.

    • Solution: Mobile Phase Optimization: A systematic optimization of the mobile phase is recommended. For normal-phase chromatography on silica, a common starting point is a hexane/ethyl acetate or a diisopropyl ether/acetone mixture.[4] Fine-tuning the ratio of these solvents can significantly impact resolution. For an NH2 column, a mobile phase of heptane:2-propanol:acetonitrile (e.g., 93:6:1 v/v/v) has been reported to be effective.[1]

Experimental Protocol: Optimizing Normal-Phase HPLC for Epimer Separation

  • Column: Amino (NH2) column.

  • Mobile Phase: Start with a mixture of Heptane: 2-Propanol: Acetonitrile (93:6:1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[1][5]

  • Troubleshooting:

    • If resolution is still insufficient, incrementally increase the percentage of the more polar solvent (2-propanol).

    • Adding a very small amount of water (e.g., 0.5 mL per liter of mobile phase) can sometimes sharpen peaks and improve resolution.[1]

Issue 2: Oily Crude Intermediate Fails to Crystallize.

Question: After my synthesis, the crude Latanoprost intermediate is an oil, and I'm struggling to induce crystallization for purification. What techniques can I employ?

Answer: The oily nature of many prostaglandin intermediates is a known challenge, making purification by crystallization difficult.[3] This often necessitates alternative purification strategies or specific techniques to induce crystallization.

Probable Causes & Solutions:

  • High Impurity Load: The presence of various impurities can inhibit the formation of a crystal lattice.

    • Solution 1: Initial Chromatographic Cleanup: Perform a preliminary flash chromatography on silica gel to remove gross impurities.[6][7] This can significantly increase the purity of the intermediate, making subsequent crystallization more feasible.

    • Solution 2: Solvent System Screening: The choice of solvent is critical. Experiment with a variety of solvent systems, including single solvents and binary mixtures (e.g., ethyl acetate/hexane, methanol, MTBE/heptane).[6][8]

  • Supersaturation Not Achieved or Maintained: Proper conditions for crystal nucleation and growth are necessary.

    • Solution 1: Seeding: If you have a small amount of pure, crystalline material, use it to seed the supersaturated solution. This provides a template for crystal growth.[6]

    • Solution 2: Slow Evaporation/Cooling: Once a suitable solvent is identified, allow the solvent to evaporate slowly or cool the solution gradually. Rapid changes in temperature or concentration can lead to oiling out rather than crystallization.

    • Solution 3: Anti-Solvent Addition: Slowly add a solvent in which your intermediate is insoluble (an anti-solvent) to a solution of your intermediate in a solvent in which it is soluble. This can carefully induce precipitation and hopefully crystallization.

Experimental Workflow for Inducing Crystallization

G Crude Crude Latanoprost Intermediate (from synthesis) Analysis1 Initial Purity Assessment (HPLC, TLC) Crude->Analysis1 Decision1 Crystallizable Solid? Analysis1->Decision1 Crystallization Crystallization / Recrystallization - Solvent Screening - Seeding - Controlled Cooling Decision1->Crystallization Yes ColumnChrom Column Chromatography (Silica or Chiral Phase) - Normal or Reverse Phase Decision1->ColumnChrom No (Oily) Analysis2 Purity Check of Fractions/ Mother Liquor Crystallization->Analysis2 PrepHPLC Preparative HPLC (for difficult separations, e.g., isomers) ColumnChrom->PrepHPLC Isomers still present ColumnChrom->Analysis2 PrepHPLC->Analysis2 PureProduct Pure Intermediate (>99% Purity) Analysis2->PureProduct Meets Spec Repurify Repurify or Pool Impure Fractions Analysis2->Repurify Fails Spec Repurify->ColumnChrom

Sources

Optimization

Technical Support Center: Latanoprost &amp; Latanoprost Lactone Stability Guide

Welcome to the Technical Support Center for Latanoprost stability and storage. Latanoprost is a highly potent prostaglandin F2α analogue utilized primarily in the management of glaucoma.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Latanoprost stability and storage. Latanoprost is a highly potent prostaglandin F2α analogue utilized primarily in the management of glaucoma. Because it is formulated as an isopropyl ester prodrug, both the Active Pharmaceutical Ingredient (API) and its synthetic precursors/impurities—such as Latanoprost Lactone Diol —are highly susceptible to environmental degradation.

This guide provides researchers, analytical chemists, and formulation scientists with mechanistic insights, troubleshooting FAQs, and validated protocols to prevent degradation during storage and handling.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q: Why does pure Latanoprost API require strict -20°C storage, while formulated solutions can be stored at 2–8°C or even room temperature? A: The pure Latanoprost API lacks the protective thermodynamic environment of a formulated matrix. At room temperature, the API is highly vulnerable to thermal epimerization (forming 15(S)-latanoprost) and oxidation[1]. To guarantee a 36-month shelf life, the API must be stored between −20°C and −10°C in airtight, light-resistant containers[1]. Conversely, advanced aqueous formulations often incorporate specific surfactants that form complex micelles. The hydrophobic latanoprost molecule is sequestered within the core of these micelles, shielding the vulnerable ester bond from the aqueous environment, preventing hydrolysis, and minimizing adsorption to container walls[2]. This micellar encapsulation allows unopened formulations to remain stable at 2–8°C, and opened bottles to be stored at room temperature (up to 25°C) for 4–6 weeks[3].

Q: What is the primary chemical degradation pathway for Latanoprost and Latanoprost Lactone Diol in aqueous environments? A: The dominant degradation mechanism is hydrolysis . Latanoprost is an ester prodrug; when exposed to moisture—particularly under alkaline or acidic pH shifts—the ester bond is hydrolyzed to form free Latanoprost Acid (Impurity H) , which is the pharmacologically active but formulation-unstable moiety[4]. Similarly, Latanoprost Lactone Diol (CAS 145667-75-0), a critical synthetic intermediate and known impurity, can undergo hydrolytic ring-opening of its lactone structure if exposed to moisture or pH extremes.

Q: How does light exposure impact the structural integrity of the molecule? A: Latanoprost exhibits severe solar instability. Exposure to Ultraviolet B (UV-B) radiation triggers rapid photolytic degradation, breaking down the molecule at a significantly faster rate than thermal stress alone[5]. While UV-A radiation has a milder effect, complete protection from direct sunlight using opaque packaging or foil pouches is an absolute requirement to maintain molecular integrity[5].

Q: What are the exact kinetic consequences if the cold chain is broken and the compound is exposed to high heat? A: Degradation accelerates exponentially at elevated temperatures. While latanoprost remains chemically stable at 25°C for approximately 30 days, extreme heat causes rapid breakdown. At 50°C, the t90​ (the time it takes for 10% of the active ingredient to degrade) is only 8.25 days[5]. At 70°C, the t90​ plummets to a mere 1.32 days, resulting in near-total loss of therapeutic viability[5].

Part 2: Quantitative Stability Data

To facilitate rapid risk assessment during storage deviations, the following table summarizes the validated stability thresholds and degradation kinetics for Latanoprost across different temperature profiles.

Storage TemperatureMaterial StateValidated Stability / Shelf LifePrimary Degradation Risk
-20°C to -10°C Pure API / LactoneUp to 36 months[1]None (Optimal state)
2°C to 8°C Unopened FormulationUntil expiration date[3]Minimal
25°C (Room Temp) Opened Formulation4 to 6 weeks[3]Slow hydrolysis / Epimerization
50°C Any t90​ = 8.25 days[5]Accelerated thermal degradation
70°C Any t90​ = 1.32 days[5]Rapid molecular breakdown

Part 3: Analytical Workflows & Experimental Protocols

To ensure a self-validating system for your storage conditions, it is critical to routinely quantify the presence of degradation products. Below is a stability-indicating protocol for quantifying Latanoprost and its primary impurities.

Protocol: Stability-Indicating RP-HPLC Method for Latanoprost Degradants

This method separates Latanoprost from Latanoprost Lactone Diol, 15(S)-Latanoprost (epimer), and Latanoprost Acid (hydrolysis product)[4],[6].

Step 1: Reagent & Mobile Phase Preparation

  • Prepare a phosphate buffer by dissolving potassium dihydrogen phosphate in HPLC-grade water, adjusting to pH 3.2 using dilute phosphoric acid.

  • Prepare the mobile phase as an isocratic mixture of Phosphate Buffer, Acetonitrile, and Methanol (exact ratios optimized based on column chemistry, typically 50:30:20 v/v)[6].

  • Degas the mobile phase via sonication for 15 minutes.

Step 2: Forced Degradation Sample Preparation (Control Generation)

  • Alkaline Hydrolysis: Mix 1.0 mL of 100 µg/mL Latanoprost stock with 1.0 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Crucial Causality Step: Neutralize immediately with 1.0 mL of 0.1 M HCl to halt the hydrolysis and prevent complete conversion to Impurity H[4],[6].

  • Acidic Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH[6].

  • Thermal/Oxidative Stress: Expose the stock solution to 70°C for 48 hours in the presence of ambient air.

Step 3: Chromatographic Execution

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm particle size)[6].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Latanoprost lacks strong chromophores; low-wavelength UV is mandatory for accurate quantification).

  • Injection Volume: 20 µL.

  • System Suitability: Ensure baseline resolution ( Rs​>1.5 ) between the Latanoprost peak and the closely eluting 15(S)-Latanoprost epimer peak[6].

Part 4: Degradation Pathway Visualization

The following diagram maps the logical relationships and causality between environmental stressors and the resulting chemical degradation products of Latanoprost and its lactone precursor.

G Lactone Latanoprost Lactone Diol (Intermediate/Impurity) Latanoprost Latanoprost API (Prodrug) Lactone->Latanoprost Chemical Synthesis (Wittig / Esterification) Acid Latanoprost Acid (Impurity H) Lactone->Acid Lactone Ring Opening (Hydrolysis) Latanoprost->Acid Aqueous Hydrolysis (pH Extremes / Heat) Epimer 15(S)-Latanoprost (Epimer) Latanoprost->Epimer Thermal Stress (>25°C Exposure) Keto 15-Keto Latanoprost (Oxidation Product) Latanoprost->Keto Oxidation (O2 / Air Exposure) Photo Photolytic Degradants (Unspecified) Latanoprost->Photo UV-B Radiation (Light Exposure)

Caption: Degradation pathways of Latanoprost and Latanoprost Lactone Diol under environmental stress.

References

  • Effect of temperature and light on the stability of latanoprost and its clinical relevance. nih.gov.[Link]

  • How should latanoprost ophthalmic solution be stored before and after opening, and what alternatives are available if refrigeration cannot be maintained? droracle.ai.[Link]

  • Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. nih.gov.[Link]

  • Stability and Storage Guidelines for Latanoprost API. chemignition.com.[Link]

  • Investigation of surfactants suitable for stabilizing of latanoprost. researchgate.net.[Link]

Sources

Troubleshooting

solvent optimization for latanoprost intermediate extraction

Technical Support Center: Solvent Optimization for Latanoprost Intermediate Extraction Mechanistic Overview of Latanoprost Extraction The synthesis of latanoprost, a prostaglandin F2α analogue, relies heavily on the mani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solvent Optimization for Latanoprost Intermediate Extraction

Mechanistic Overview of Latanoprost Extraction

The synthesis of latanoprost, a prostaglandin F2α analogue, relies heavily on the manipulation of the Corey lactone intermediate. Liquid-liquid extraction is the primary method for isolating these highly functionalized intermediates after critical steps, such as the DIBAL-H reduction of the lactone to the lactol, or the Horner-Wadsworth-Emmons/Wittig olefination[1]. The primary challenges during these extractions include the formation of intractable emulsions, the high aqueous solubility of poly-hydroxylated intermediates, and the chemical instability of the cyclopentanone or lactone rings under extreme pH conditions[2].

Optimizing the extraction solvent and the aqueous workup conditions is not merely a matter of yield; it is a self-validating system that dictates the purity profile of the final active pharmaceutical ingredient (API). Transitioning from legacy halogenated solvents to optimized solvent mixtures requires a deep understanding of partition coefficients, byproduct chelation, and thermodynamic stability[3].

Extraction Workflow & Decision Logic

G A Crude Reaction Mixture (Corey Lactone Intermediate) B Aqueous Quench (pH Control) A->B Add Quenching Agent C Emulsion Detected? B->C Phase Mixing D Add Rochelle's Salt (Chelate Al salts) C->D Yes E Solvent Extraction (MTBE or EtOAc) C->E No D->E Resolves Emulsion F Organic Phase Washing (Citric Acid / Brine) E->F Separate Phases G Drying & Concentration F->G Isolate Intermediate

Workflow for latanoprost intermediate extraction and emulsion resolution.

Troubleshooting Guide & FAQs

Q: Why am I getting a persistent, thick emulsion during the extraction of the lactol intermediate after DIBAL-H reduction? A: Emulsions in this specific step are caused by the formation of gelatinous aluminum hydroxide [Al(OH)3] salts when the unreacted DIBAL-H and aluminum alkoxide intermediates are quenched with water[2]. Resolution: Do not use a simple water quench. Instead, quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The tartrate acts as a bidentate ligand, chelating the aluminum ions to form a highly water-soluble complex. Stir the biphasic mixture vigorously for 2–4 hours until two distinct, clear phases form before attempting phase separation.

Q: My extraction yield for the Corey lactone diol is unusually low (<60%). How can I optimize the solvent partitioning? A: The diol intermediate is highly polar and exhibits significant water solubility, leading to poor partitioning into standard organic solvents like pure hexanes or toluene. Resolution: Implement a "salting-out" strategy. Saturate the aqueous phase with sodium sulfate (Na2SO4) or sodium chloride (NaCl) prior to extraction[3]. This increases the ionic strength of the aqueous layer, significantly decreasing the solubility of the organic intermediate and driving it into the organic phase. Extract with a moderately polar solvent like Methyl tert-butyl ether (MTBE) or an EtOAc/THF mixture.

Q: I am observing epimerization at the C-15 position and lactone ring opening during the aqueous workup. How can this be prevented? A: Prostaglandin intermediates are highly sensitive to pH extremes. Highly basic conditions will catalyze the hydrolysis of the lactone ring, while both acidic and basic conditions can drive epimerization at the allylic C-15 position[1]. Resolution: Strictly buffer the aqueous wash. Use a 10% aqueous citric acid solution to maintain a mildly acidic environment (pH ~4) during the extraction of latanoprost acid intermediates[1]. Avoid prolonged exposure to the aqueous phase; separate and dry the organic layer immediately.

Q: How do I efficiently remove triphenylphosphine oxide (TPPO) during the extraction of the Wittig reaction intermediate? A: TPPO is a notorious byproduct of the Wittig olefination that readily partitions into polar organic solvents like EtOAc and DCM, complicating downstream chromatography. Resolution: Before liquid-liquid extraction, concentrate the crude reaction mixture under reduced pressure. Triturate the residue with cold hexanes or a 9:1 hexane/MTBE mixture. TPPO has poor solubility in cold aliphatic hydrocarbons and will precipitate as a white solid. Filter the TPPO through a pad of Celite, then proceed with the standard aqueous extraction of the filtrate.

Quantitative Solvent Comparison for Prostaglandin Extraction

To maximize the partition coefficient (K) while minimizing emulsion risks, selecting the correct solvent is critical. The table below summarizes the physicochemical properties guiding solvent selection for latanoprost intermediates.

SolventDielectric Constant (ε)Water Solubility (g/100mL at 20°C)Phase Separation SpeedEmulsion Risk (w/ Al salts)Process Recommendation
Dichloromethane (DCM) 8.931.30< 2 minHighAvoid (High toxicity, legacy use only)
Ethyl Acetate (EtOAc) 6.028.305–10 minHighAcceptable (Requires rigorous chelation)
Methyl tert-butyl ether (MTBE) 2.604.80< 3 minLowOptimal (Excellent phase separation)
2-Methyltetrahydrofuran 6.9714.003–5 minModerateGood alternative for highly polar diols
Toluene 2.400.05< 2 minLowUse for non-polar protected intermediates

Step-by-Step Methodology: Optimized Extraction Protocol for Lactol Intermediate

Context: Isolation of the lactol intermediate following the stereoselective reduction of the Corey lactone using DIBAL-H[1][2].

  • Primary Quench: Cool the reaction vessel to -78°C. Carefully add anhydrous methanol (2.0 equivalents relative to DIBAL-H) dropwise to quench the unreacted hydride. Stir for 15 minutes to ensure complete quenching.

  • Chelation & Hydrolysis: Add a volume of saturated aqueous Rochelle's salt (potassium sodium tartrate) equal to the reaction volume. Remove the dry ice/acetone cooling bath and allow the mixture to warm to room temperature (20–25°C).

  • Maturation (Critical Step): Vigorously stir the biphasic mixture for 2 to 4 hours. Do not stop stirring until the gelatinous aluminum interface has completely dissolved and two distinct, clear phases (aqueous and organic) are visible.

  • Salting Out: Add solid NaCl to the aqueous phase until saturation is reached. This minimizes the aqueous solubility of the highly polar lactol intermediate[3].

  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the upper organic layer. Extract the remaining aqueous phase three times with MTBE (1/3 volume of the aqueous phase per extraction).

  • Washing: Combine all organic extracts. Wash sequentially with a 10% aqueous citric acid solution (to neutralize residual alkalinity and maintain pH ~4)[1], followed by a saturated brine wash.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure. Caution: Maintain the water bath temperature below 40°C during rotary evaporation to prevent thermal degradation of the lactol.

Sources

Optimization

minimizing side reactions in prostaglandin intermediate synthesis

Welcome to the Prostaglandin Synthesis Technical Support Center. As a Senior Application Scientist who has audited and optimized numerous eicosanoid manufacturing workflows, I have seen countless batches of high-value in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Prostaglandin Synthesis Technical Support Center. As a Senior Application Scientist who has audited and optimized numerous eicosanoid manufacturing workflows, I have seen countless batches of high-value intermediates lost to predictable side reactions. The densely functionalized cyclopentane core of prostaglandins—bearing multiple contiguous stereocenters and sensitive functional groups—demands absolute precision.

In this guide, we will dissect the mechanistic causality behind common synthetic failures (such as epimerization, over-reduction, and dehydration) and provide self-validating protocols to ensure the structural integrity of your target molecules.

Part 1: Workflow & Pathway Visualization

To troubleshoot effectively, we must first map the vulnerability points in the classic Corey lactone synthetic sequence. The diagram below highlights the critical branch points where off-target side reactions frequently derail the synthesis.

PGSynthesis Lactone Protected Corey Lactone Oxidation Oxidation to Aldehyde Lactone->Oxidation HWE HWE Olefination Oxidation->HWE EpimC8 C8 Epimerization Oxidation->EpimC8 Excess Base Luche C15 Ketone Reduction HWE->Luche DibalH Lactone Reduction Luche->DibalH EpimC15 C15 Epimerization Luche->EpimC15 Non-selective Hydride Attack Wittig Wittig Olefination DibalH->Wittig OverRed Over-reduction to Diol DibalH->OverRed Temp > -70°C PGE2 PGE2 / PGF2α Wittig->PGE2 PGA2 Dehydration to PGA2 PGE2->PGA2 Acid/Base (E1cB)

Corey lactone workflow highlighting critical side-reaction branch points.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My PGE2 intermediate keeps degrading into a new species during global deprotection. Mass spec indicates a loss of water (-18 Da). What is happening? Causality: You are observing the dehydration of PGE2 to Prostaglandin A2 (PGA2)[1]. PGE2 features a β -hydroxy ketone moiety (hydroxyl at C11, ketone at C9). Under acidic or basic conditions, the C10 protons are highly acidic. Deprotonation leads to an E1cB elimination of the C11 hydroxyl group, forming an α,β -unsaturated cyclopentenone system (PGA2)[1][2]. If the environment remains basic, the double bond can further isomerize to the thermodynamically stable, fully conjugated PGB2[3]. Solution: Abandon harsh alkali or strong acid deprotection strategies. Utilize mild, pH-neutral cleavage methods (e.g., enzymatic hydrolysis for esters, or buffered HF-pyridine for silyl ethers) and maintain strict pH control (pH 5–7) during aqueous workups.

Q2: During the oxidation of the Corey Lactone primary alcohol to the Corey Aldehyde, I am observing significant epimerization at C8. How can I prevent this? Causality: The proton at C8 is α to your newly formed aldehyde. In standard Swern oxidations, excess triethylamine is used. This base can deprotonate C8, forming an enol/enolate intermediate. Upon reprotonation, the system relaxes from the strained cis configuration into the thermodynamically favored trans configuration[4]. Solution: Switch to a milder, base-free oxidation method such as Dess-Martin Periodinane (DMP) buffered with sodium bicarbonate, or TEMPO/BAIB. If Swern must be used, substitute triethylamine with the bulkier, less nucleophilic diisopropylethylamine (DIPEA) and ensure the quench occurs strictly at -78°C.

Q3: My DIBAL-H reduction of the Corey lactone to the lactol is yielding up to 30% of an over-reduced diol byproduct. How do I stop the reaction at the hemiacetal? Causality: The transformation of the lactone into a cyclic hemiacetal (lactol) relies on the formation of a stable tetrahedral aluminum acetal intermediate[5]. This intermediate is only stable at cryogenic temperatures. If the internal reaction temperature spikes above -70°C (often due to rapid DIBAL-H addition), the intermediate collapses into an open-chain aldehyde, which rapidly consumes a second equivalent of hydride to form the unwanted diol. Solution: See Protocol A below for a self-validating cryogenic methodology, or consider alternative room-temperature reductions using Polymethylhydrosiloxane (PMHS) and titanocene difluoride, which have been shown to yield 70-86% of the lactol without over-reduction[5].

Part 3: Quantitative Data & Reagent Selection

To minimize side reactions, reagent selection must be driven by kinetic control and steric shielding. The table below summarizes the risk profiles of common synthetic choices.

TransformationReagent / ConditionPrimary Side ReactionRisk LevelCausality & Mitigation
Lactone Reduction DIBAL-H (1.5 eq), -60°COver-reduction to DiolHigh Temp-driven collapse of Al-acetal. Limit to 1.05 eq; keep T < -70°C.
Lactone Reduction PMHS, Cp₂TiF₂, RTOver-reduction to DiolLow Milder hydride source prevents acetal collapse; yields up to 86%[5].
Primary Alcohol Ox. Swern (Excess Et₃N)C8 EpimerizationHigh Base-catalyzed enolization. Buffer with DIPEA or use DMP[4].
C15 Ketone Red. NaBH₄ (Uncatalyzed)C15 Epimerization (15R)High Unrestricted facial attack. Use Luche conditions (CeCl₃) for 15S preference.
Global Deprotection NaOH / MeOH, RTDehydration to PGA2High E1cB elimination of C11-OH. Use pH 5-7 buffered conditions[1].

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation checks are met.

Protocol A: Chemoselective DIBAL-H Reduction (Lactol Formation)

Objective: Reduce the Corey lactone to the lactol without triggering over-reduction to the diol[5][6].

  • Preparation: Dissolve the protected Corey lactone (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe. Wait until the internal temperature stabilizes at -78°C.

  • Reagent Addition: Draw up DIBAL-H (1.05 eq, 1.0 M in hexanes) into a gastight syringe. Add the DIBAL-H dropwise down the inner wall of the flask so the reagent pre-cools before hitting the reaction mixture. The internal temperature must not exceed -72°C during addition.

  • Validation Check 1 (TLC): Stir for 45 minutes at -78°C. Quench a 50 µL aliquot in cold methanol and check via TLC (EtOAc/Hexanes). The lactone spot should be completely consumed, replaced by a slightly more polar lactol spot. If a highly polar baseline spot appears, over-reduction is occurring.

  • Cryogenic Quench: Add pre-cooled anhydrous methanol (3.0 eq) dropwise at -78°C to safely quench unreacted DIBAL-H.

  • Complex Breakdown: Pour the cold reaction mixture into an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Validation Check 2 (Phase Separation): Stir vigorously at room temperature for 2–4 hours. The initial milky emulsion must resolve into two completely clear liquid phases before extraction. Failure to wait for clear phases will result in poor yields due to trapped aluminum emulsions.

Protocol B: Stereoselective Luche Reduction (C15 Allylic Alcohol)

Objective: Reduce the C15 enone to the 15S-allylic alcohol while preventing C15 epimerization.

  • Preparation: Dissolve the enone intermediate (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in anhydrous methanol. Stir at room temperature for 15 minutes to allow cerium coordination to the C15 ketone and adjacent protecting groups.

  • Cooling: Cool the mixture to -78°C.

  • Reduction: Add NaBH₄ (1.5 eq) in three small portions over 15 minutes. The cerium atom sterically shields one face of the ketone, directing the hydride attack to favor the desired 15S ( α ) epimer.

  • Validation Check (Gas Evolution): You should observe mild hydrogen gas evolution. Stir for 30 minutes at -78°C.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl at -78°C. Allow it to warm to room temperature, evaporate the bulk methanol under reduced pressure, and extract the aqueous residue with ethyl acetate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Latanoprost and Bimatoprost Intermediates

Executive Summary Latanoprost and Bimatoprost are leading prostaglandin F2α (PGF2α) analogues, indispensable in the clinical management of glaucoma by lowering intraocular pressure.[1][2] While structurally similar, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Latanoprost and Bimatoprost are leading prostaglandin F2α (PGF2α) analogues, indispensable in the clinical management of glaucoma by lowering intraocular pressure.[1][2] While structurally similar, the distinction between latanoprost's isopropyl ester and bimatoprost's ethyl amide functional group necessitates divergent synthetic finishing steps. More critically, the core synthetic pathways to their key intermediates, while often originating from a common precursor, diverge significantly in the construction and modification of the crucial ω-side chain. This guide provides an in-depth comparison of the classical Corey-based synthesis and modern, more efficient organocatalytic and chemoenzymatic routes, offering researchers and drug development professionals a clear understanding of the strategic choices, mechanistic underpinnings, and experimental data associated with each pathway.

The Foundation: The Corey Lactone as a Universal Precursor

The total, stereo-controlled synthesis of prostaglandins has been historically dominated by the strategies developed by E.J. Corey.[3] The cornerstone of this approach is the (-)-Corey lactone benzoate , a bicyclic intermediate that elegantly establishes three of the required four stereocenters on the cyclopentane ring.[4][5][6] Its rigid structure provides a reliable scaffold for the sequential and stereocontrolled installation of the α and ω side chains, making it the classical starting point for both latanoprost and bimatoprost.[1][7]

The inherent chirality and functionality of the Corey lactone make it a highly valuable and versatile starting material, though its own synthesis requires multiple steps.[6] Its commercial availability, however, has solidified its role as the traditional gateway to a vast array of prostaglandin analogues.[7]

The Classical Corey-Based Approach: A Step-by-Step Comparison

The traditional synthesis begins by elaborating the ω-chain onto the Corey lactone framework, followed by the installation of the α-chain. The critical point of divergence between the latanoprost and bimatoprost pathways occurs during the initial construction of the ω-chain.

Workflow: Classical Synthesis from Corey Lactone

G cluster_start Common Precursor cluster_bimatoprost Bimatoprost Pathway cluster_latanoprost Latanoprost Pathway corey_lactone (-)-Corey Lactone Benzoate corey_aldehyde Corey Aldehyde corey_lactone->corey_aldehyde b_enone Unsaturated Enone Intermediate (B) corey_aldehyde->b_enone l_enone Unsaturated Enone Intermediate (L) corey_aldehyde->l_enone b_phosphonate Bimatoprost ω-Chain Phosphonate b_reduction Diastereoselective Ketone Reduction lactondiol_b Lactondiol B (Unsaturated) l_phosphonate Latanoprost ω-Chain Phosphonate l_reduction Diastereoselective Ketone Reduction l_cc_reduction C=C Double Bond Reduction (Pd/C, H₂) lactondiol_l Lactondiol L (Saturated) G succinaldehyde Succinaldehyde enal Key Bicyclic Enal Intermediate succinaldehyde->enal Organocatalytic Domino Aldol lactone Crystalline Lactone (>99% ee) enal->lactone Oxidation chains Sequential Chain Addition (α and ω) lactone->chains Cuprate Addition, Ozonolysis, etc. final_product Latanoprost or Bimatoprost chains->final_product Final Steps

Sources

Validation

Comparative Synthesis of Prostaglandin F2α Analogs: Latanoprost vs. Travoprost

Latanoprost and travoprost are cornerstone prostaglandin F2α (PGF2α) analogs utilized globally for the management of open-angle glaucoma. While both molecules function as ester prodrugs that are hydrolyzed in the cornea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Latanoprost and travoprost are cornerstone prostaglandin F2α (PGF2α) analogs utilized globally for the management of open-angle glaucoma. While both molecules function as ester prodrugs that are hydrolyzed in the cornea to activate the FP prostanoid receptor, their structural differences dictate highly divergent synthetic strategies. Latanoprost features a saturated, phenyl-substituted ω-chain, whereas travoprost possesses an unsaturated, 3-(trifluoromethyl)phenoxy-substituted ω-chain.

As an application scientist, understanding the mechanistic causality behind these divergent pathways is critical for optimizing yield, ensuring stereochemical purity, and scaling up production. This guide deconstructs the synthetic workflows, highlighting the critical decision points that differentiate these two blockbuster therapeutics.

The Chiral Foundation: (-)-Corey Lactone

Both syntheses universally commence with the (-)-Corey lactone, typically protected as a p-phenylbenzoate (PPB) or benzoate ester. This bicyclic precursor is the gold standard starting material because it pre-installs the critical stereocenters of the cyclopentane core (C8, C9, C11, and C12 in prostaglandin numbering), allowing chemists to focus exclusively on the sequential elaboration of the α- and ω-chains.

Mechanistic Divergence: Elaboration of the ω-Chain

The primary synthetic divergence between latanoprost and travoprost occurs during the installation and modification of the lower ω-chain.

Latanoprost: Saturation and Steric Control

The ω-chain of latanoprost is introduced via a Horner-Wadsworth-Emmons (HWE) olefination using a phenyl-substituted phosphonate. To achieve the final structure, the resulting 13,14-enone must undergo a two-stage reduction:

  • Alkene Reduction: The 13,14-double bond is reduced via catalytic hydrogenation (Pd/C) to yield a saturated ketone[1]. This saturation reduces local ocular irritation while maintaining therapeutic efficacy.

  • Stereoselective Ketone Reduction: The C15 ketone is then reduced to the 15(S)-alcohol. Historically, L-Selectride is employed here. Causality: The bulky sec-butyl groups of L-Selectride dictate hydride delivery from the less sterically hindered face of the cyclopentane core, maximizing the yield of the desired 15(S)-diastereomer and minimizing the unwanted 15(R)-epimer[2].

Travoprost: Chemoselectivity and Enantiocontrol

The ω-chain of travoprost is installed via HWE olefination using a 3-(trifluoromethyl)phenoxy-substituted phosphonate. Unlike latanoprost, the 13,14-double bond must be retained[3]. Causality: The 13,14-alkene, conjugated with the highly electronegative aryloxy system, is critical for the exceptionally high binding affinity of travoprost to the FP receptor[4]. Therefore, the C15 ketone must be reduced with strict chemoselectivity to avoid reducing the alkene. This is typically achieved using Corey-Bakshi-Shibata (CBS) reduction with catecholborane or via (-)-DIPCl (B-chlorodiisopinocampheylborane). These reagents provide excellent enantiomeric excess for the required 15(R) configuration (Note: CIP priority changes due to the aryloxy oxygen, but the spatial orientation is homologous to the natural 15(S) PGF2α)[3].

Synthesis_Pathways cluster_Latanoprost Latanoprost ω-Chain Elaboration cluster_Travoprost Travoprost ω-Chain Elaboration Corey (-)-Corey Lactone (Chiral Foundation) Lat_HWE HWE Olefination (Phenyl-substituted) Corey->Lat_HWE Trav_HWE HWE Olefination (3-CF3-phenoxy-substituted) Corey->Trav_HWE Lat_PdC Pd/C Hydrogenation (13,14-alkene reduction) Lat_HWE->Lat_PdC Lat_Sel L-Selectride Reduction (C15 Ketone → 15(S)-OH) Lat_PdC->Lat_Sel DIBAL DIBAL-H Reduction (Lactone → Lactol) Lat_Sel->DIBAL Saturated Intermediate Trav_CBS CBS or (-)-DIPCl Reduction (C15 Ketone → 15(R)-OH) *Retains 13,14-alkene* Trav_HWE->Trav_CBS Trav_CBS->DIBAL Unsaturated Intermediate Wittig Wittig Olefination (α-chain installation) DIBAL->Wittig Ester Esterification (Isopropyl iodide / Base) Wittig->Ester Lat_Final Latanoprost Ester->Lat_Final Trav_Final Travoprost Ester->Trav_Final

Caption: Divergent synthetic workflows for Latanoprost and Travoprost from the common (-)-Corey lactone precursor.

Convergent Late-Stage Functionalization

Following ω-chain installation, the pathways converge into a shared sequence of transformations:

  • Lactol Formation: The lactone is reduced to a lactol using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C)[5].

  • α-Chain Installation: The upper α-chain is appended via a Wittig reaction using the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide.

  • Prodrug Esterification: Finally, the free carboxylic acid is esterified with isopropyl iodide in the presence of a base (e.g., DBU or Cs2CO3) to form the lipophilic prodrug, enabling corneal penetration[6].

Receptor_Signaling Prodrug Ester Prodrug (Latanoprost / Travoprost) Esterase Corneal Esterases (Hydrolysis) Prodrug->Esterase Active Free Acid (Active Moiety) Esterase->Active Cleaves isopropyl ester Receptor FP Prostanoid Receptor (Gq/11-coupled) Active->Receptor High affinity binding PLC Phospholipase C (Activation) Receptor->PLC Signal transduction Ca2 Intracellular Ca2+ ↑ (MMP Activation) PLC->Ca2 IP3/DAG cascade

Caption: Pharmacological activation and FP receptor signaling cascade of prostaglandin F2α analogs.

Quantitative Comparison of Synthesis Parameters

ParameterLatanoprostTravoprost
ω-Chain Phosphonate Phenyl-substituted3-(Trifluoromethyl)phenoxy-substituted
13,14-Alkene Status Reduced (Saturated)Retained (Unsaturated)
C15 Ketone Reduction L-Selectride (Yields 15(S)-OH)CBS Catalyst / (-)-DIPCl (Yields 15(R)-OH)
Lactol Reduction Reagent DIBAL-H at -78 °CDIBAL-H at -78 °C
Free Acid Receptor Affinity (Ki) ~4.7 nM~0.4 nM

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction of the C15-Ketone (Travoprost Intermediate)

Objective: Stereoselective reduction of the enone to the allylic alcohol while retaining the 13,14-alkene.

  • Setup: Dissolve the enone intermediate (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -25 °C.

  • Catalyst Addition: Add (R)-(+)-2-methyl-CBS-oxazaborolidine (0.1 eq) to the solution.

  • Hydride Delivery: Dropwise add a solution of catecholborane (1.5 eq) in THF over 30 minutes. Causality: Slow addition prevents localized heating, which can degrade stereoselectivity and lead to unwanted 1,4-conjugate reduction.

  • Validation (In-Process): Monitor via TLC (Hexane:EtOAc 2:1). The starting enone (UV active, Rf ~0.55) should cleanly convert to the allylic alcohol (Rf ~0.40).

  • Work-up: Quench with methanol at -25 °C. Partition between EtOAc and 1M NaOH (to remove catechol byproducts). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

Protocol B: DIBAL-H Lactone Reduction (Convergent Step)

Objective: Controlled reduction of the cyclopentane lactone to the hemiacetal (lactol).

  • Setup: Dissolve the protected lactone intermediate in anhydrous dichloromethane (DCM) and cool strictly to -78 °C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (1.0 M in toluene, 1.2 eq) dropwise down the side of the flask. Causality: Reduction of the lactone must be tightly controlled to prevent over-reduction to the acyclic diol. DIBAL-H at -78 °C forms a stable tetrahedral aluminum acetal intermediate that halts further reduction[5].

  • Validation (In-Process): Monitor via TLC (Hexane:EtOAc 1:1). The product lactol typically exhibits an Rf of ~0.35, distinct from the starting lactone (~0.50).

  • Work-up: Quench the reaction by slow addition of methanol at -78 °C to safely decompose excess DIBAL-H. Add saturated aqueous Rochelle's salt (potassium sodium tartrate) and warm to room temperature. Causality: Vigorous stirring for 2 hours breaks the stubborn aluminum emulsion, ensuring clean phase separation and preventing yield loss in the aqueous layer.

References

  • US20100010239A1 - Process for the Production of Prostaglandins and Prostaglandin Analogs Source: Google Patents URL
  • EP2143712A1 - Improved Process for the Production of Prostaglandins and Prostaglandin Analogs Source: Google Patents URL
  • EP1721894A1 - Process for the synthesis of prostaglandin derivatives Source: Google Patents URL
  • Synthesis of the Potent Antiglaucoma Agent, Travoprost Source: ResearchGate URL
  • CA2859923A1 - Process for the preparation of travoprost Source: Google Patents URL
  • A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis Source: PMC URL

Sources

Comparative

A Comparative Guide to Latanoprost Intermediate and Impurity Profiling

This guide provides an in-depth comparative analysis of analytical methodologies for the impurity profiling of latanoprost, a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension.[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of analytical methodologies for the impurity profiling of latanoprost, a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension.[1] For researchers, formulation scientists, and quality control analysts, maintaining stringent control over impurities is not merely a regulatory hurdle but a critical component of ensuring drug safety and efficacy, especially for ophthalmic preparations where even trace impurities can have significant consequences.

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, compares the performance of different analytical approaches with supporting data, and provides a robust, field-proven protocol for establishing a stability-indicating method.

The Criticality of Impurity Profiling for Ophthalmic Drugs

Latanoprost, an isopropyl ester prodrug, is effective at a very low concentration (typically 0.005% or 50 µg/mL) in ophthalmic solutions.[2] This low dosage, combined with the sensitive nature of the eye, places immense importance on the purity of the final drug product. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have specific guidelines for ophthalmic drugs that may differ from general ICH recommendations due to their local application and the limited understanding of the potential effects of impurities on ocular tissues.[3][4]

Impurities in latanoprost can arise from two primary sources:

  • Synthesis-Related Impurities: These include isomers, unreacted starting materials, by-products, and intermediates that may persist in the final active pharmaceutical ingredient (API). Key isomers that require close monitoring are the 15(S)-epimer and the 5,6-trans geometric isomer.[2][5]

  • Degradation Products: Latanoprost is susceptible to degradation via several pathways, including hydrolysis, oxidation, and photolysis.[2][6] The primary degradation product is latanoprost acid, formed by the hydrolysis of the isopropyl ester.[2][7]

Failure to adequately control these impurities can lead to reduced therapeutic efficacy, altered bioavailability, and potential safety risks.[1]

The Analytical Challenge: A Comparative Overview of HPLC Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for detecting and quantifying latanoprost and its related substances.[1] However, the choice of chromatographic conditions is paramount for achieving the necessary selectivity, especially for structurally similar isomers.

Methodological Comparison

The primary challenge lies in achieving baseline separation of latanoprost from its key isomers and degradation products. Two main HPLC approaches have been successfully employed: Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC).

  • Normal-Phase HPLC (NP-HPLC): This technique has proven particularly effective for resolving the critical isomeric impurities. Using an aminopropyl (NH2) column, baseline separation of latanoprost, 15(S)-latanoprost, and 5,6-trans-latanoprost can be achieved.[5] This is a significant advantage for API release testing where isomeric purity is a key quality attribute.

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC is more commonly used for routine quality control and stability studies of the final drug product. Cyano (CN) or C18 columns are frequently utilized.[2][8] While excellent for quantifying latanoprost and its primary degradation product (latanoprost acid), achieving baseline separation of all isomers on a single RP system can be challenging without specialized columns or method conditions.[9]

The following table provides a comparative summary of typical HPLC methods reported in the literature.

ParameterMethod 1: Isomer-Focused NP-HPLCMethod 2: Stability-Indicating RP-HPLCMethod 3: General Purpose RP-HPLC
Column NH2 ColumnCyano (CN) Column (e.g., Hypersil BDS CN, 250 x 4.6 mm, 5 µm)[2]C18 Column (e.g., Waters Xterra RP18, 250 x 4.6 mm, 5 µm)[8]
Mobile Phase Heptane-2-propanol-acetonitrile (e.g., 93:6:1 v/v)[5]Gradient of phosphate buffer (pH 3.2), acetonitrile, and methanol[2]10mM Ammonium Formate (pH 3.5) and Acetonitrile[8]
Detection UV at 205 nm[5]UV at 210 nm and 295 nm[2]UV at 210 nm[8]
Flow Rate ~1.0 mL/min~1.0 mL/min[8]1.0 mL/min[8]
Primary Application API synthesis control, isomer separationForced degradation studies, stability testing of drug productRoutine assay and impurity quantification in drug product
Key Advantage Excellent resolution of 15(S) and 5,6-trans isomers.[5]Proven stability-indicating power, separates main degradants.[9]Robust and widely applicable for latanoprost assay.
Limitation May be less suitable for aqueous formulations without extraction.May require combined column systems for complete isomer separation.[9]May not fully resolve critical isomeric impurities.

Experimental Design: Forced Degradation Study Workflow

To establish a truly stability-indicating method, a forced degradation study is essential. This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.[2] The analytical method must then be able to separate these newly formed impurity peaks from the parent drug and from each other.

A typical workflow for a forced degradation study is outlined below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_validation Method Validation Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC-PDA Analysis Acid->HPLC Analyze Stressed   Samples Base Base Hydrolysis (0.05 M NaOH) Base->HPLC Analyze Stressed   Samples Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Analyze Stressed   Samples Thermal Thermal (60-70°C) Thermal->HPLC Analyze Stressed   Samples Photo Photolytic (UV Light) Photo->HPLC Analyze Stressed   Samples LCMS LC-MS/MS (for identification) HPLC->LCMS Identify Unknowns Specificity Specificity HPLC->Specificity Purity Peak Purity Assessment HPLC->Purity Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Latanoprost_Sample Latanoprost API / Drug Product Latanoprost_Sample->Acid Expose to Latanoprost_Sample->Base Expose to Latanoprost_Sample->Oxidation Expose to Latanoprost_Sample->Thermal Expose to Latanoprost_Sample->Photo Expose to

Caption: Workflow for a forced degradation study of Latanoprost.

The goal is to achieve a 5-20% degradation of the active ingredient to ensure that the method can detect impurities at relevant levels without completely consuming the parent peak. Mass balance calculations, where the sum of the parent drug and all impurities should ideally account for 100% of the initial drug, are crucial for verifying that all significant degradation products are being detected.[7]

Key Latanoprost Impurities and Degradation Pathways

Understanding the chemical structures of potential impurities is vital for method development and data interpretation. Latanoprost is primarily degraded through hydrolysis of its isopropyl ester to form latanoprost acid. Isomerization at the C-15 position and of the C5-C6 double bond are also key pathways.

Latanoprost_Degradation cluster_impurities Key Impurities & Degradants Latanoprost Latanoprost (Active Drug) Latanoprost_Acid Latanoprost Acid (Impurity H) Latanoprost->Latanoprost_Acid Hydrolysis (Acid/Base) Trans_Isomer 5,6-trans-Latanoprost Latanoprost->Trans_Isomer Isomerization (Light/Heat) Epimer 15(S)-Latanoprost Latanoprost->Epimer Epimerization Keto_Degradant 15-Keto-Latanoprost Latanoprost->Keto_Degradant Oxidation

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.